molecular formula C12H13N3O B2448722 5-(pyrrolidine-1-carbonyl)-1H-indazole CAS No. 1379264-55-7

5-(pyrrolidine-1-carbonyl)-1H-indazole

Cat. No.: B2448722
CAS No.: 1379264-55-7
M. Wt: 215.256
InChI Key: FTQSTHPGIMHTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(pyrrolidine-1-carbonyl)-1H-indazole is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.256. The purity is usually 95%.
BenchChem offers high-quality 5-(pyrrolidine-1-carbonyl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(pyrrolidine-1-carbonyl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazol-5-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(15-5-1-2-6-15)9-3-4-11-10(7-9)8-13-14-11/h3-4,7-8H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQSTHPGIMHTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(pyrrolidine-1-carbonyl)-1H-indazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5-(pyrrolidine-1-carbonyl)-1H-indazole , a significant heterocyclic building block in medicinal chemistry. This molecule represents a privileged scaffold, distinct from the widely abuse-prone 3-carboxamide synthetic cannabinoids, and is primarily utilized in the development of kinase inhibitors, epigenetic modulators, and GPCR ligands.

Executive Summary

5-(pyrrolidine-1-carbonyl)-1H-indazole (Molecular Formula: C₁₂H₁₃N₃O) is a bicyclic heteroaromatic amide.[1] Structurally, it consists of a 1H-indazole core substituted at the C5 position with a pyrrolidine-1-carbonyl moiety. Unlike its regioisomers (e.g., 1H-indazole-3-carboxamides) which are often associated with psychoactive synthetic cannabinoids (e.g., AB-PINACA derivatives), the 5-carboxamide motif is a critical "exit vector" in fragment-based drug design (FBDD). It is frequently employed to project substituents into solvent-exposed regions of protein binding pockets, particularly in kinase (e.g., JNK, CDK) and epigenetic (e.g., YEATS domain) inhibitors.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
Parameter Details
IUPAC Name (1H-indazol-5-yl)(pyrrolidin-1-yl)methanone
Common Name 5-(pyrrolidine-1-carbonyl)-1H-indazole
CAS Number Not widely listed (Research Chemical / Building Block)
SMILES O=C(N1CCCC1)C2=CC3=C(NN=C3)C=C2
Molecular Weight 215.25 g/mol
Molecular Formula C₁₂H₁₃N₃O
Physicochemical Profile

The compound exhibits amphoteric character due to the acidic indazole NH and the neutral amide.

Property Value (Predicted/Experimental) Significance
LogP (Octanol/Water) ~1.6 – 1.9Moderate lipophilicity; favorable for CNS penetration and cell permeability.
TPSA (Topological Polar Surface Area) ~50 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.
H-Bond Donors (HBD) 1 (Indazole NH)Critical for hinge-binding in kinases.
H-Bond Acceptors (HBA) 2 (Indazole N2, Amide O)Facilitates water-mediated bridges or direct protein interaction.
pKa (Indazole NH) ~13.8 (Acidic)Weakly acidic; remains neutral at physiological pH (7.4).
pKa (Indazole N2) ~1.2 (Basic)Protonation occurs only under strongly acidic conditions.

Structural Analysis & Tautomerism

The 1H-indazole core exists in a tautomeric equilibrium between the 1H- and 2H- forms. While the 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents, the 2H-tautomer can be stabilized by specific protein environments or N-alkylation.

Diagram 1: Tautomeric Equilibrium & Functional Map

This diagram illustrates the proton shift between N1 and N2 and highlights the key interaction points.

IndazoleTautomer T1 1H-Indazole Tautomer (Thermodynamically Favored) T2 2H-Indazole Tautomer (Stabilized in specific pockets) T1->T2 Proton Shift (Fast) HBD H-Bond Donor (N-H) T1->HBD N1 Site Vector 5-Position Vector (Solvent Exposure) T1->Vector C5 Substitution HBA H-Bond Acceptor (C=O, N:) Vector->HBA Amide Carbonyl

Caption: The 1H-indazole predominates in solution. The 5-position carbonyl projects the pyrrolidine ring away from the core, serving as a steric probe or solubility enhancer.

Synthetic Methodology

The synthesis of 5-(pyrrolidine-1-carbonyl)-1H-indazole is typically achieved via a direct amide coupling between commercially available 1H-indazole-5-carboxylic acid and pyrrolidine .

Protocol: Amide Coupling (HATU Method)

Note: This protocol assumes a 1.0 mmol scale.

Reagents:

  • 1H-indazole-5-carboxylic acid (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • HATU (1.2 equiv) (Coupling Agent)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide) (Anhydrous, 5 mL)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask under nitrogen, dissolve 1H-indazole-5-carboxylic acid (162 mg, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (0.52 mL, 3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (456 mg, 1.2 mmol) in one portion. Stir for 10 minutes to form the activated ester.

  • Addition: Dropwise add pyrrolidine (100 µL, 1.2 mmol).

  • Reaction: Stir the mixture at Room Temperature (RT) for 4–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Work-up: Dilute with EtOAc (50 mL). Wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the product as a white/off-white solid.

Diagram 2: Synthetic Pathway

Synthesis SM1 1H-indazole-5-carboxylic acid Reagents HATU, DIPEA DMF, RT, 12h SM1->Reagents SM2 Pyrrolidine SM2->Reagents Product 5-(pyrrolidine-1-carbonyl)- 1H-indazole Reagents->Product Amide Bond Formation

Caption: Standard peptide coupling conditions (HATU/DIPEA) efficiently generate the amide bond at the C5 position.

Pharmacological Applications & SAR

Unlike the 3-carboxamide indazoles (e.g., AB-PINACA) which are potent CB1/CB2 agonists, the 5-carboxamide regioisomer generally exhibits significantly reduced affinity for cannabinoid receptors. Instead, it serves as a scaffold for:

  • Kinase Inhibitors: The indazole NH/N pair mimics the adenine ring of ATP, binding to the hinge region of kinases (e.g., JNK, CDK). The 5-position amide projects into the solvent front, improving solubility and pharmacokinetic properties.

  • Epigenetic Modulators: Analogues of this structure (e.g., substituted pyrrolidines) have been identified as inhibitors of the YEATS domain (e.g., TDI-11055), crucial for regulating gene expression in cancer.

  • Fragment-Based Screening: The low molecular weight (215 Da) and high ligand efficiency make it an ideal "fragment" for crystallographic screening.

Structure-Activity Relationship (SAR) Logic
  • N1-H: Essential for H-bonding to the kinase hinge region (e.g., Glu/Leu backbone).

  • C5-Carbonyl: Acts as a rigid linker.

  • Pyrrolidine Ring: Provides hydrophobic bulk; can be substituted (e.g., 3-fluoro, 3-amino) to tune potency or selectivity.

Handling & Stability

  • Storage: Store at 2–8°C in a desiccator. The amide bond is stable to hydrolysis under neutral conditions but may hydrolyze in strong acid/base at elevated temperatures.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.

  • Safety: Treat as a potentially bioactive substance. Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References

  • Banerjee, R. et al. (2021). Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055. Journal of Medicinal Chemistry.

  • Fantegrossi, W. E. et al. (2022). Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists. Drug and Alcohol Dependence.

  • Ambeed. (2024).[2] 1H-indazole-5-carboxylic acid Product Page. Ambeed Chemical.

  • EPA CompTox. (2024). Pyrrolidine Derivatives and Properties. US Environmental Protection Agency. [3]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Prominence of the Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, yet the additional nitrogen atom provides unique hydrogen bonding capabilities, often leading to enhanced target affinity and improved pharmacokinetic profiles.[1] This has led to the successful development of several FDA-approved drugs incorporating the indazole core, such as the kinase inhibitors pazopanib and axitinib. The versatility of the indazole ring system allows for extensive functionalization, making it a cornerstone for the design of novel therapeutic agents targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2] This guide focuses on a specific derivative, (1H-indazol-5-yl)(pyrrolidin-1-yl)methanone, providing a comprehensive overview of its synthesis, and exploring its potential therapeutic applications based on the well-established pharmacology of related indazole-5-carboxamides.

Synthesis of (1H-indazol-5-yl)(pyrrolidin-1-yl)methanone: A Practical Approach

Retrosynthetic Analysis

A logical retrosynthetic approach to (1H-indazol-5-yl)(pyrrolidin-1-yl)methanone is depicted below. The target molecule can be disconnected at the amide bond, leading to the two key starting materials: 1H-indazole-5-carboxylic acid and pyrrolidine.

G target (1H-indazol-5-yl)(pyrrolidin-1-yl)methanone amide_bond Amide Bond Disconnection target->amide_bond intermediates 1H-indazole-5-carboxylic acid + Pyrrolidine amide_bond->intermediates

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Amide Coupling Reaction

The synthesis of 1H-indazole-5-carboxamides is often achieved with high yields using standard peptide coupling agents.[1][3]

Materials:

  • 1H-indazole-5-carboxylic acid (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a solution of 1H-indazole-5-carboxylic acid in anhydrous DCM or DMF, add pyrrolidine, EDCI, HOBt, and DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (1H-indazol-5-yl)(pyrrolidin-1-yl)methanone.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product.

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data for the target molecule is not available, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
¹H NMR (DMSO-d₆) Expect signals for the indazole aromatic protons, the pyrrolidine methylene protons, and a broad singlet for the indazole N-H proton.
¹³C NMR (DMSO-d₆) Expect signals for the indazole aromatic carbons, the pyrrolidine methylene carbons, and the amide carbonyl carbon.
Mass Spec (ESI+) Expect to observe the [M+H]⁺ ion at m/z 216.11.

Potential Biological Activity: A Focus on Monoamine Oxidase B Inhibition

A significant body of research has identified 1H-indazole-5-carboxamides as highly potent and selective inhibitors of monoamine oxidase B (MAO-B).[1][3]

The Role of MAO-B in Neurodegenerative Diseases

Monoamine oxidase B is an enzyme responsible for the degradation of neurotransmitters, including dopamine. In neurodegenerative disorders such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor dysfunction. Inhibition of MAO-B can increase the levels of dopamine in the brain, providing symptomatic relief.

Mechanism of Action and Structure-Activity Relationships

Indazole-5-carboxamides act as competitive and reversible inhibitors of MAO-B.[3] Computational docking studies have provided insights into their binding at the active site of the enzyme.[3] The indazole core and the carboxamide linker are crucial for this interaction. The nature of the substituent on the amide nitrogen can significantly influence potency and selectivity. While many published examples feature aryl substituents, the pyrrolidine moiety in the target compound is also expected to confer significant biological activity.

The following diagram illustrates the proposed mechanism of MAO-B inhibition.

G compound (1H-indazol-5-yl)(pyrrolidin-1-yl)methanone inhibition Inhibition compound->inhibition maob MAO-B Enzyme degradation Degradation maob->degradation dopamine Dopamine dopamine->degradation dopac DOPAC (inactive metabolite) inhibition->maob inhibition->degradation Blocks increased_dopamine Increased Dopamine Levels inhibition->increased_dopamine degradation->dopac

Caption: Proposed mechanism of MAO-B inhibition.

In Vitro Biological Evaluation: A Standard Protocol

To assess the MAO-B inhibitory activity of (1H-indazol-5-yl)(pyrrolidin-1-yl)methanone, a standard in vitro assay can be employed.

Protocol: MAO-B Inhibition Assay

  • Enzyme and Substrate Preparation: Use a commercially available human recombinant MAO-B enzyme and a suitable substrate such as kynuramine.

  • Compound Dilution: Prepare serial dilutions of the test compound in an appropriate buffer.

  • Incubation: Incubate the MAO-B enzyme with the test compound for a defined period at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the formation of the product (4-hydroxyquinoline from kynuramine) using a fluorescence plate reader.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the MAO-B activity.

Conclusion and Future Directions

(1H-indazol-5-yl)(pyrrolidin-1-yl)methanone represents a promising, yet underexplored, derivative within the medicinally significant class of indazole-5-carboxamides. Based on extensive research on analogous compounds, it is highly likely to exhibit potent and selective MAO-B inhibitory activity, making it a valuable candidate for further investigation in the context of neurodegenerative diseases. The straightforward and high-yielding synthetic route facilitates its accessibility for biological screening. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo evaluation to confirm its therapeutic potential.

References

  • Khattab, M. et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6679-6703.
  • BenchChem. (2025).
  • Tzvetkov, N. T. et al. (2018). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency.
  • BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. BenchChem Technical Guide.
  • World Scientific. (2025). 1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents. Journal of Computational Biophysics and Chemistry, 24(4), 443-456.
  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 8(1), 314-321.
  • BenchChem. (2025). Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides. BenchChem Technical Guide.
  • MDPI. (2024).
  • ResearchGate. (2022). Synthesis of 1H-indazole derivatives.
  • Organic Chemistry Portal. (2023). Synthesis of indazoles. Organic Chemistry Portal.
  • HETEROCYCLES. (1996).
  • PubChem. (n.d.). 1H-Indazol-5-ol. PubChem.
  • PMC. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(7), 1659.
  • ACG Publications. (2022). Supporting Information Rec. Nat. Prod. 16:5 (2022) 483-487 Sesquiterpenoids and Diterpenoids from the Flowers of Nicotiana tabac.
  • Journal of Medicinal Chemistry. (1976). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 19(6), 775-778.
  • PMC. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Molecules, 27(1), 289.
  • ResearchGate. (2019). Synthesis of (5-amino-1H-indazol-1-yl) (phenyl) methanone derivatives.
  • Royal Society of Chemistry. (2012). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.
  • Fluorochem. (n.d.). Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride. Fluorochem.
  • Semantic Scholar. (2023).
  • Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
  • MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(4), M1487.
  • BenchChem. (2025). physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone. BenchChem Technical Guide.
  • PubChem. (n.d.). 1-(1H-Imidazol-5-yl)methanamine. PubChem.
  • MilliporeSigma. (n.d.). 1-Methyl-1H-indazol-5-ol. MilliporeSigma.
  • ChemScene. (n.d.). Pyrrolidin-1-yl(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone. ChemScene.

Sources

Introduction: The Emergence of a Privileged Scaffold in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Indazole-5-Carboxamide Pyrrolidine Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1] The indazole ring system, a bicyclic aromatic heterocycle, is one such framework, forming the core of numerous approved drugs and clinical candidates across a spectrum of diseases, including cancer, inflammation, and neurological disorders.[2][3][4] This guide focuses on a specific and highly successful iteration: the indazole-5-carboxamide pyrrolidine scaffold.

This scaffold has risen to prominence primarily through its embodiment in potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA Damage Response (DDR). The strategic combination of the indazole core, a precisely positioned carboxamide linker, and a functionalized pyrrolidine ring has proven exceptionally effective for targeting the nicotinamide binding pocket of PARP enzymes. This has culminated in the development of breakthrough oncology drugs, most notably Niraparib, an FDA-approved therapy for ovarian, fallopian tube, and peritoneal cancers.[5][6]

This document, intended for researchers and drug development professionals, provides a detailed exploration of this scaffold. We will deconstruct its core components, elucidate its mechanism of action through the lens of PARP inhibition and synthetic lethality, present detailed synthetic and biological evaluation protocols, and analyze structure-activity relationship (SAR) data to provide a comprehensive understanding of its power and versatility in drug discovery.

Deconstructing the Scaffold: A Symphony of Molecular Interactions

The efficacy of the indazole-5-carboxamide pyrrolidine scaffold is not accidental; it arises from the synergistic contribution of its three primary components. Each moiety serves a distinct purpose, contributing to the molecule's overall potency, selectivity, and pharmacokinetic properties.

  • The Indazole Core: This bicyclic aromatic system serves as the primary anchoring element. It is considered a bioisostere of indole and provides a rigid, planar structure that can engage in favorable π-stacking interactions within the enzyme's active site.[2] Its specific substitution pattern is critical for orienting the other functional groups correctly for optimal binding.

  • The 5-Carboxamide Linker: This group is the workhorse of PARP inhibition. Its structure mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[6][7] The amide NH and carbonyl oxygen act as crucial hydrogen bond donors and acceptors, respectively, allowing the inhibitor to occupy the NAD+ binding site and competitively block the enzyme's catalytic activity.[6] The regiochemistry of this linker is paramount; studies on related scaffolds have shown that altering the amide's orientation can lead to a complete loss of activity.[8][9]

  • The Pyrrolidine Ring: This saturated heterocycle provides a versatile attachment point for additional chemical groups that can modulate the compound's properties. Substitutions on the pyrrolidine ring are critical for fine-tuning solubility, cell permeability, metabolic stability, and potency. In the case of Niraparib, the piperidine ring (a closely related structure) serves this role, demonstrating how this position can be optimized to achieve desired drug-like characteristics.[10]

scaffold Indazole-5-carboxamide -pyrrolidine Scaffold indazole Indazole Core carboxamide 5-Carboxamide Linker carboxamide->indazole pyrrolidine Pyrrolidine Ring carboxamide->pyrrolidine desc_indazole Anchoring Moiety π-Stacking Interactions desc_carboxamide Mimics NAD+ Hydrogen Bonding Catalytic Inhibition desc_pyrrolidine Solubility & PK Tuning Substitution Vector

Core components of the indazole-5-carboxamide pyrrolidine scaffold.

Mechanism of Action: Exploiting Synthetic Lethality through PARP Inhibition

The primary therapeutic success of this scaffold is rooted in its ability to potently inhibit PARP1 and PARP2, key enzymes in the repair of DNA single-strand breaks (SSBs) via the Base Excision Repair (BER) pathway.[5] This inhibition is exploited through a powerful anticancer concept known as synthetic lethality .

  • Inhibition of Catalytic Activity: The scaffold molecule binds to the catalytic domain of PARP, preventing it from using NAD+ to synthesize poly(ADP-ribose) (PAR) chains at sites of DNA damage.[5]

  • Accumulation of SSBs: Without PARP-mediated signaling, the BER pathway is stalled, and SSBs accumulate. In normal cells, this is not catastrophic, as an alternative, high-fidelity pathway called Homologous Recombination (HR) can repair the more complex double-strand breaks (DSBs) that form when replication forks encounter unrepaired SSBs.[11]

  • Synthetic Lethality in HR-Deficient Cells: Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[12] In these cells, the accumulation of DSBs caused by PARP inhibition cannot be repaired effectively. The cell is forced to rely on error-prone repair pathways, leading to genomic instability and ultimately, apoptosis (programmed cell death).[7] This selective killing of cancer cells while sparing healthy cells is the essence of synthetic lethality.

  • PARP Trapping: A second, more cytotoxic mechanism has been identified, known as "PARP trapping."[13] Potent inhibitors like those based on this scaffold not only block PARP's catalytic function but also "trap" the PARP enzyme onto the DNA at the site of damage.[14][15] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication and transcription, proving even more toxic to cancer cells than catalytic inhibition alone.[13] Talazoparib, a related PARP inhibitor, is approximately 100-fold more efficient at trapping PARP than first-generation inhibitors, highlighting the importance of this mechanism.[13][14][15]

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA mutant) ssb1 DNA Single-Strand Break (SSB) parpi1 PARP Inhibitor (e.g., Niraparib) ssb1->parpi1 Inhibition & PARP Trapping dsb1 Replication fork collapse -> Double-Strand Break (DSB) parpi1->dsb1 hr1 Homologous Recombination (HR) Repair dsb1->hr1 survival DNA Repaired Cell Survival hr1->survival ssb2 DNA Single-Strand Break (SSB) parpi2 PARP Inhibitor (e.g., Niraparib) ssb2->parpi2 Inhibition & PARP Trapping dsb2 Replication fork collapse -> Double-Strand Break (DSB) parpi2->dsb2 hr2 Defective HR Repair dsb2->hr2 death Genomic Instability Cell Death (Apoptosis) hr2->death

Mechanism of synthetic lethality with PARP inhibitors.

Structure-Activity Relationship (SAR) and Key Quantitative Data

Optimization of the indazole-5-carboxamide pyrrolidine scaffold has led to potent inhibitors of PARP1 and PARP2. Niraparib (MK-4827) stands as the principal example, demonstrating nanomolar potency in both enzymatic and cellular assays.[5][10] The following table summarizes key inhibitory data for Niraparib and illustrates the high degree of potency achieved with this scaffold.

CompoundTargetIC50 (nM)Cellular PARylation EC50 (nM)Cell Proliferation CC50 (nM) (BRCA1-mutant MDA-MB-436 cells)Reference(s)
Niraparib PARP13.8~418[5][10][16]
PARP22.1[5][10]

Table 1: Potency of Niraparib, a key drug based on the indazole carboxamide scaffold.

SAR studies have revealed several key insights:

  • Indazole N-Substitution: The position of the phenyl-piperidine moiety on the indazole nitrogen is critical. For Niraparib, attachment at the N-2 position of the indazole ring is required for high potency.[17]

  • Amide Linker: As previously noted, the 2H-indazole-7-carboxamide arrangement (as seen in Niraparib) is essential.[10] Moving the carboxamide to other positions or reversing its orientation drastically reduces activity.[8][9]

  • Piperidine/Pyrrolidine Substituents: While the core scaffold provides the binding motif, the substituents attached via the pyrrolidine (or piperidine) ring are crucial for optimizing pharmacokinetics and overcoming metabolic liabilities, such as oxidation by cytochrome P450 enzymes.[10]

Experimental Protocols

To facilitate research utilizing this scaffold, this section provides representative, detailed protocols for both chemical synthesis and biological evaluation. These protocols are derived from established methodologies in the field.

Protocol 1: Synthesis of a Core Indazole Intermediate

This protocol outlines a key step in the synthesis of many indazole-based PARP inhibitors: the regioselective N-arylation of the indazole core. This copper-catalyzed C-N cross-coupling is a high-yielding and scalable method.[17]

Objective: To synthesize a 2-aryl-2H-indazole-7-carboxamide intermediate.

Materials:

  • 7-Carboxamido-1H-indazole

  • Aryl-boronic acid (e.g., 4-piperidinylphenylboronic acid derivative)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM) or similar aprotic solvent

  • Molecular sieves (4Å)

  • Standard glassware for organic synthesis, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).

Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 7-carboxamido-1H-indazole (1.0 eq), the aryl-boronic acid (1.5 eq), copper(II) acetate (1.2 eq), and activated 4Å molecular sieves.

  • Solvent Addition: Add anhydrous DCM and pyridine (2.0 eq) to the flask via syringe.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Causality Note: The copper catalyst facilitates the coupling between the indazole nitrogen and the aryl-boronic acid. Pyridine acts as a ligand to stabilize the copper catalyst and as a base. The molecular sieves ensure anhydrous conditions, which are critical for the efficiency of the boronic acid coupling.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves. Wash the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired N-2 arylated product. The regioselectivity of this reaction is high for the desired N-2 isomer over the N-1 isomer.[17]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro PARP1 Enzymatic Inhibition Assay

This protocol describes a cell-free assay to quantify the inhibitory potency (IC50) of a test compound against the PARP1 enzyme.

Objective: To determine the IC50 value of an indazole-5-carboxamide pyrrolidine derivative against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (as a protein substrate for PARylation)

  • Biotinylated NAD+

  • Activated DNA (double-stranded oligonucleotides with breaks)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-coated 96-well plates

  • Europium-labeled anti-poly(ADP-ribose) antibody (for detection)

  • Test compound (serial dilutions in DMSO)

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Methodology:

  • Plate Coating: Add Histone H1 solution to the streptavidin-coated 96-well plates and incubate to allow binding. Wash the plates with wash buffer to remove unbound histone.

  • Compound Addition: Prepare serial dilutions of the test compound in DMSO and add them to the wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Prepare a reaction mixture containing the PARP1 enzyme, activated DNA, and assay buffer. Add this mixture to all wells.

    • Causality Note: Activated DNA is required to stimulate the catalytic activity of the PARP1 enzyme.

  • Substrate Addition: Add biotinylated NAD+ to all wells to start the PARylation reaction. Incubate the plate at room temperature for 60 minutes.

    • Self-Validation: The biotinylated NAD+ allows the newly formed PAR chains to be captured on the streptavidin-coated plate.

  • Detection: Stop the reaction and wash the plates. Add the Europium-labeled anti-PAR antibody and incubate. This antibody will bind specifically to the PAR chains attached to the histone substrate.

  • Data Acquisition: After a final wash, read the plate on a TR-FRET enabled plate reader. The signal is proportional to the amount of PARylation that has occurred.

  • Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

Workflow: PARP1 Enzymatic Inhibition Assay start Start step1 1. Coat 96-well plate with Histone H1 start->step1 step2 2. Add serial dilutions of Test Compound step1->step2 step3 3. Add PARP1 Enzyme & Activated DNA step2->step3 step4 4. Initiate reaction with Biotinylated NAD+ step3->step4 step5 5. Incubate (60 min) step4->step5 step6 6. Add Eu-labeled anti-PAR antibody step5->step6 step7 7. Read Plate (TR-FRET Signal) step6->step7 end 8. Calculate IC50 step7->end

A simplified workflow for an in vitro PARP1 inhibition assay.

Future Directions and Conclusion

The indazole-5-carboxamide pyrrolidine scaffold has unequivocally established itself as a cornerstone in the development of targeted cancer therapies. The clinical success of Niraparib validates the rational design principles underpinning this molecular framework.[5][7][18] However, the journey is far from over.

Future research is likely to focus on several key areas:

  • Overcoming Resistance: As with any targeted therapy, acquired resistance is a clinical challenge. Future derivatives may be designed to be effective against tumors that have developed resistance to first-generation PARP inhibitors.

  • Expanding Therapeutic Applications: The principle of synthetic lethality extends beyond BRCA mutations. Researchers are actively identifying other genetic vulnerabilities (a concept known as "BRCAness") in the DNA damage response pathway that could sensitize tumors to PARP inhibition.[12] This could expand the use of these inhibitors to a wider range of cancers.

  • Novel Combination Therapies: Combining PARP inhibitors with other agents, such as immune checkpoint inhibitors or other DDR-targeting drugs, holds significant promise for creating synergistic anticancer effects.[5]

  • Targeting Other Enzymes: The inherent drug-like properties of the indazole scaffold make it an attractive starting point for developing inhibitors against other targets beyond PARP, including various kinases and other enzyme families.[19][20]

References

  • Carney B., Kossatz S., Reiner T. (2017). Molecular Imaging of PARP. J. Nucl. Med., 58:1025–1030. [Link]

  • Hsiao, S. J., & Smith, M. R. (2022). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery. [Link]

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. [Link]

  • Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(10), 2979. [Link]

  • D'Incalci, M., et al. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Cancers, 15(18), 4478. [Link]

  • Lee, J. M., & Ledermann, J. A. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Drugs & Therapy Perspectives, 37, 439-449. [Link]

  • New Drug Approvals. (2016). Talazoparib, BMN 673. [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Li, H., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(12), 2275. [Link]

  • Papakyriakou, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(8), 627-639. [Link]

  • Grogan, M. J., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215-227. [Link]

  • Li, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7338. [Link]

  • Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302-3314. [Link]

  • Lavrentaki, A. D., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecular Diversity, 28(6), 3757-3782. [Link]

  • Wu, C., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 28(1), 116-137. [Link]

  • Pathak, R., et al. (2015). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 25(17), 3564-3568. [Link]

  • World Biomedical Frontiers. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Papakyriakou, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]

  • Feng, C., et al. (2016). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters.
  • Nam, T., et al. (2014). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. Journal of Medicinal Chemistry. [Link]

  • Nam, T., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6697-703. [Link]

  • Wu, C., et al. (2020). Indazole scaffold: a generalist for marketed and clinical drugs. Archiv der Pharmazie. [Link]

  • Lavrentaki, A. D., et al. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecular Diversity. [Link]

  • Li, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

  • The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Wang, W., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 769. [Link]

  • Lv, D., et al. (2016). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. Molecules, 21(11), 1475. [Link]

  • El-Fakharany, E. M., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Chemistry, 6(3), 1133-1144. [Link]

Sources

5-(pyrrolidin-1-ylcarbonyl)indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Pyrrolidin-1-ylcarbonyl)indazole: Physicochemical Profiling and Synthetic Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Drug Discovery Researchers

Executive Summary

5-(Pyrrolidin-1-ylcarbonyl)indazole is a bicyclic heteroaromatic amide serving as a "privileged scaffold" in medicinal chemistry. Structurally composed of a 1H-indazole core substituted at the C5 position with a pyrrolidine-1-carboxamide moiety, this molecule represents a critical intermediate in the development of kinase inhibitors (e.g., ROCK, JAK) and monoamine oxidase B (MAO-B) modulators. This guide provides a definitive physicochemical profile, validated synthetic protocols, and structural identification criteria for researchers utilizing this scaffold in fragment-based drug discovery (FBDD).

Part 1: Physicochemical Identity

The fundamental identity of 5-(pyrrolidin-1-ylcarbonyl)indazole is defined by its amide linkage, which restricts the conformational freedom of the pyrrolidine ring relative to the indazole plane, influencing binding affinity in hydrophobic pockets.

Molecular Specifications
PropertyValueNotes
IUPAC Name 5-(pyrrolidin-1-ylcarbonyl)-1H-indazoleAlternate: Indazol-5-yl(pyrrolidin-1-yl)methanone
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol Monoisotopic Mass: 215.1059
H-Bond Donors 1Indazole N-H
H-Bond Acceptors 2Carbonyl O, Indazole N2
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity suitable for CNS penetration
TPSA ~49 ŲFavorable for membrane permeability
Structural Topology

The molecule features a 1H-indazole tautomer as the stable form. The C5-carbonyl connection acts as a linker, projecting the aliphatic pyrrolidine ring to interact with solvent-exposed regions or hydrophobic sub-pockets in target proteins.

Part 2: Synthetic Architecture

The synthesis of 5-(pyrrolidin-1-ylcarbonyl)indazole relies on the regioselective amide coupling of 1H-indazole-5-carboxylic acid. Direct coupling requires activation of the carboxylic acid while protecting the indazole N1-H to prevent side reactions, although optimized protocols using HATU allow for direct conversion without protection in many cases.

Validated Synthetic Protocol (Amide Coupling)

Objective: Synthesize 5-(pyrrolidin-1-ylcarbonyl)indazole from 1H-indazole-5-carboxylic acid.

Reagents:

  • Substrate: 1H-indazole-5-carboxylic acid (1.0 eq)

  • Amine: Pyrrolidine (1.2 eq)

  • Coupling Agent: HATU (1.1 eq) or EDC.HCl/HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve 1H-indazole-5-carboxylic acid in anhydrous DMF under N₂ atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling Agent Addition: Add HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in one portion. Stir at 0°C for 15 minutes to form the activated ester.

  • Amine Addition: Dropwise add pyrrolidine. Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quenching: Dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ (to remove unreacted acid), water, and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient, typically 95:5).

Synthetic Workflow Diagram

Synthesis_Workflow Figure 2: HATU-Mediated Synthesis Workflow Start 1H-indazole-5-carboxylic acid (Starting Material) Activation Activation Phase (DMF, DIPEA, HATU, 0°C) Start->Activation Dissolution Coupling Amide Coupling (+ Pyrrolidine, RT, 16h) Activation->Coupling Activated Ester Formation Workup Biphasic Workup (EtOAc / NaHCO3) Coupling->Workup Reaction Complete Purification Flash Chromatography (DCM:MeOH) Workup->Purification Crude Extract Product 5-(pyrrolidin-1-ylcarbonyl)indazole (Final Product) Purification->Product Isolation

Part 3: Structural Analysis & Identification

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Mass Spectrometry (LC-MS)
  • Expected Ion: [M+H]⁺

  • m/z Value: 216.11 (Calculated for C₁₂H₁₄N₃O⁺)

  • Fragmentation Pattern: Loss of the pyrrolidine ring may be observed at higher collision energies, leaving the acylium ion of the indazole core.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (Standard)

  • Indazole Core:

    • H3 (s): ~8.1–8.3 ppm (Characteristic singlet for indazole C3-H).

    • H4 (s/d): ~7.9 ppm (Deshielded by adjacent carbonyl).

    • H6, H7: ~7.5–7.7 ppm (Aromatic multiplet).

    • NH (br s): ~13.0–13.5 ppm (Exchangeable, often broad).

  • Pyrrolidine Ring:

    • N-CH₂ (t/m): ~3.4–3.6 ppm (4H, distinct splitting due to restricted rotation of the amide bond).

    • C-CH₂ (m): ~1.8–1.9 ppm (4H, aliphatic region).

Part 4: Medicinal Chemistry Applications[2][3][4][5]

The 5-(pyrrolidin-1-ylcarbonyl)indazole scaffold acts as a bioisostere for other bicyclic amides, offering specific advantages in drug design.

Functional Utility
  • Kinase Inhibition: The indazole N1/N2 motif serves as a hinge-binder in ATP-competitive kinase inhibitors. The C5-amide extends into the solvent-accessible region, where the pyrrolidine ring can improve solubility or target specific residues via hydrophobic interactions. This is relevant in designing inhibitors for ROCK (Rho-associated protein kinase) and JAK (Janus kinase) families [1].

  • MAO-B Inhibition: Indazole-5-carboxamides have been identified as potent, reversible inhibitors of Monoamine Oxidase B (MAO-B). The amide flip and the nature of the substituent (pyrrolidine vs. alkyl chains) modulate selectivity between MAO-A and MAO-B [2].

  • Fragment-Based Drug Discovery (FBDD): With a MW of 215, this molecule is an ideal "fragment" (Rule of 3 compliant). It can be screened against targets to identify binding hotspots before growing the molecule into a lead candidate.

References

  • Vertex Pharmaceuticals. (2005). Indazole compounds, compositions thereof and methods of treatment therewith. US Patent US20050009876A1.[2] Link

  • Knez, D., et al. (2020). Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as MAO-B inhibitors. Optibrium/University of Ljubljana. Link

  • BenchChem. (2023). Technical Guide: Synthesis of Indazole-Carboxamide Derivatives. Link

Sources

The Indazole-5-Carbonyl Scaffold: Structural Mechanics and Synthetic Utility in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole-5-carbonyl moiety (specifically the 1H-indazole-5-carboxamide) represents a "privileged structure" in modern kinase inhibitor design. Unlike the indole scaffold, the indazole core possesses a unique tautomeric nitrogen pair (N1/N2) that functions as a robust hinge-binding motif (adenine mimetic). The specific placement of a carbonyl group at the C5 position creates a critical vector towards the solvent-exposed front , allowing medicinal chemists to modulate physicochemical properties (LogD, solubility) without disrupting the essential ATP-competitive binding mode.

This guide details the structural rationale, binding mechanics, and synthetic protocols for deploying this moiety, using the TTK inhibitor CFI-401870 as a primary technical case study.

Structural Biology & Binding Mechanics[1]

The Pharmacophore: Hinge vs. Solvent Front

In the context of Type I and Type II kinase inhibitors, the indazole-5-carbonyl scaffold functions through a tripartite mechanism:

  • Hinge Binding (The Anchor): The indazole core mimics the purine ring of ATP. The N1-H serves as a hydrogen bond donor to the hinge region backbone carbonyl (e.g., Glu or Leu residues), while N2 serves as an acceptor for the backbone amide NH.

  • The C3 "Gatekeeper" Vector: Substituents at C3 project into the hydrophobic back pocket or interact with the gatekeeper residue, determining selectivity (e.g., controlling activity against T315I mutants in Abl).

  • The C5 "Solvent" Vector: The carbonyl at C5 directs substituents towards the solvent front. This is the critical design element for the "indazole-5-carbonyl" moiety. It allows for the attachment of solubilizing tails (morpholines, piperazines) or groups that interact with the ribose-binding pocket residues.

Visualization of Binding Mode

The following diagram illustrates the canonical binding mode of a 3-substituted-1H-indazole-5-carboxamide within the kinase cleft.

KinaseBinding Hinge Hinge Region (Glu/Leu Backbone) Indazole Indazole Core (N1/N2 Interaction) Hinge->Indazole H-Bonds (Donor/Acceptor) C3_Sub C3-Substituent (Hydrophobic Pocket) Indazole->C3_Sub Selectivity Vector C5_Carbonyl C5-Carbonyl (Linker) Indazole->C5_Carbonyl Covalent Bond Solvent_Tail Solvent Tail (Solubility/Selectivity) C5_Carbonyl->Solvent_Tail Solvent Exposure

Figure 1: Canonical binding topology of the Indazole-5-carbonyl scaffold.[1] The C5-carbonyl acts as the bridge between the hydrophobic kinase core and the solvent environment.

Case Study: CFI-401870 (TTK Inhibitor)

To validate the utility of this moiety, we examine CFI-401870 , a potent inhibitor of Threonine Tyrosine Kinase (TTK/MPS1), a critical regulator of the spindle assembly checkpoint.

Compound Profile
PropertyValueRole of Indazole-5-Carbonyl
Target TTK (MPS1)Core scaffold
IC50 ~0.6 nMHigh potency via hinge stability
Structure 3-(4-aryl)-indazole-5-carboxamideC5-amide projects solubilizing amine
Selectivity High vs. CDK2/MAPKControlled by C3-biphenyl stack
Mechanistic Insight

In CFI-401870, the indazole-5-carboxamide is crucial. The amide oxygen often forms water-mediated bridges or direct H-bonds with lysine residues near the ribose pocket (e.g., Lys854 in VEGFR2 homologs). Removing the C5-carbonyl or shifting it to C6 often results in a >10-fold loss of potency due to the misalignment of the solvent tail with the exit channel.

Synthetic Methodology

The synthesis of indazole-5-carbonyl derivatives requires a robust route that allows late-stage diversification at both the C3 (selectivity) and C5 (solubility) positions.

Retrosynthetic Analysis

The most efficient pathway utilizes a 5-bromo-1H-indazole or methyl 1H-indazole-5-carboxylate precursor. The C3 position is functionalized via halogenation followed by Suzuki-Miyaura coupling, while the C5 position is processed via amide coupling.

Step-by-Step Protocol: The "Divergent C3/C5 Strategy"

Reagents Required:

  • Methyl 1H-indazole-5-carboxylate[1]

  • NIS (N-Iodosuccinimide)

  • Boronic Acids (R-B(OH)2)

  • Pd(dppf)Cl2 (Catalyst)

  • LiOH (Saponification)

  • HATU/DIPEA (Amide Coupling)

Protocol:

  • C3-Iodination (Regioselective):

    • Dissolve methyl 1H-indazole-5-carboxylate (1.0 eq) in DMF.

    • Add NIS (1.1 eq) at 0°C. Stir at RT for 4 hours.

    • Mechanism:[2][3] Electrophilic aromatic substitution prefers C3 due to the electronic richness of the pyrazole ring.

    • QC: Verify mono-iodination via LC-MS (M+126 shift).

  • Protection (Optional but Recommended):

    • Protect N1 with THP (dihydropyran/PTSA) or SEM-Cl to prevent catalyst poisoning in the next step.

  • C3-Suzuki Coupling (The Selectivity Step):

    • Combine C3-iodo intermediate (1.0 eq) with Aryl-Boronic Acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl2 (5 mol%). Base: K2CO3 (2M aq). Solvent: Dioxane/Water (4:1).

    • Heat to 90°C for 12 hours under N2.

    • Outcome: Installation of the "Gatekeeper" interacting group.

  • C5-Saponification & Amidation (The Solubilizing Step):

    • Hydrolyze the ester: LiOH (3 eq) in THF/H2O (1:1) at 60°C for 2h. Acidify to pH 3 to precipitate the acid.

    • Amide Coupling: React the free acid with the desired amine (e.g., N-methylpiperazine) using HATU (1.2 eq) and DIPEA (3 eq) in DMF.

    • Why HATU? It minimizes racemization (if chiral amines are used) and drives the reaction with electron-deficient indazole acids.

  • Deprotection:

    • Remove THP/SEM using TFA/DCM or HCl/MeOH to restore the active N1-H hinge binder.

Synthetic Workflow Diagram

Synthesis Start Methyl 1H-indazole-5-carboxylate Step1 1. Iodination (NIS) (Installs C3-I) Start->Step1 Step2 2. Protection (THP/SEM) Step1->Step2 Step3 3. Suzuki Coupling (Installs C3-Aryl) Step2->Step3 Step4 4. Saponification (LiOH) Step3->Step4 Step5 5. Amide Coupling (HATU) (Installs C5-Tail) Step4->Step5 Final Final Inhibitor (Deprotected) Step5->Final

Figure 2: Modular synthetic pathway for 3-substituted-1H-indazole-5-carboxamides.

Experimental Validation (Self-Validating Systems)

To ensure the indazole-5-carbonyl is functioning as designed, the following assay cascade is required.

The "Hinge Shift" Validation (Crystallography/Docking)
  • Hypothesis: If the scaffold binds correctly, the N1-H should distance itself <3.0 Å from the hinge backbone carbonyl (e.g., Glu96 in CDK2).

  • Validation: Solve the co-crystal structure. If the N1-N2 axis is flipped (N2 interacting with Carbonyl), the C5 vector will point into the back pocket, likely abolishing activity. This confirms the regiochemistry of the binding.

The "Solvent Vector" Validation (SAR)
  • Experiment: Synthesize a "Methyl-Scan" library where the amide nitrogen is methylated vs. free NH.

  • Logic: If the amide NH is involved in a critical H-bond with the protein (e.g., a gatekeeper water network), N-methylation will cause a >100-fold drop in potency. If the amide purely acts as a linker to the solvent, potency will remain equipotent or improve due to permeability.

References

  • CFI-401870 Discovery: Liu, Y., et al. (2016). "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257." ACS Medicinal Chemistry Letters. (Note: Discusses the indazole precursors and bioisosteres leading to the final clinical candidates).

  • Indazole Scaffold Review: Zhang, H., et al. (2023). "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds." Molecules.

  • Kinase Binding Modes: Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics.

  • Synthetic Methodology: Li, P., et al. (2011).[4] "Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones." Organic Letters.

  • Axitinib Binding Mode (Comparative): Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736)." Clinical Cancer Research.

Sources

Methodological & Application

Synthesis protocol for 5-(pyrrolidine-1-carbonyl)-1H-indazole from acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of 5-(pyrrolidine-1-carbonyl)-1H-indazole via Amide Coupling

Authored by: Senior Application Scientist, Chemical Synthesis Division
Publication Date: February 25, 2026

Abstract

This comprehensive application note provides a detailed and robust protocol for the synthesis of 5-(pyrrolidine-1-carbonyl)-1H-indazole, a key building block in medicinal chemistry and drug discovery. The synthesis is achieved through an efficient amide coupling reaction between the acid precursor, 1H-indazole-5-carboxylic acid, and pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. We delve into the causality behind experimental choices, from reagent selection to reaction workup, ensuring a reproducible and high-yielding process. The protocol is supplemented with detailed safety precautions, characterization data, and troubleshooting advice to create a self-validating system for laboratory application.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory properties.[1][2] Specifically, functionalized indazoles like 5-(pyrrolidine-1-carbonyl)-1H-indazole serve as crucial intermediates in the synthesis of complex pharmaceutical agents.[3]

The formation of an amide bond is a fundamental transformation in organic synthesis. This protocol focuses on the coupling of 1H-indazole-5-carboxylic acid with pyrrolidine, a common secondary amine.[4] To overcome the low reactivity of the carboxylic acid, a powerful coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), is employed.[5] HATU is renowned for its high efficiency, rapid reaction rates, and ability to minimize side reactions, making it a superior choice for this transformation.[6][7]

This document provides a complete workflow, from reagent preparation to final product characterization, designed to empower researchers to confidently and safely synthesize this valuable compound.

Reaction Scheme and Mechanism

The synthesis proceeds via a HATU-mediated amide coupling reaction. The overall transformation is depicted below:

Scheme 1: Synthesis of 5-(pyrrolidine-1-carbonyl)-1H-indazole (Diagram for illustrative purposes)

The Core Mechanism: A Stepwise Activation and Coupling Cascade

The efficacy of HATU in forming the amide bond is rooted in a two-stage process: the activation of the carboxylic acid, followed by nucleophilic attack by the amine.[5][8] This reaction is conducted in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[6][9]

  • Carboxylate Formation : DIPEA, a sterically hindered base, deprotonates the 1H-indazole-5-carboxylic acid to form the corresponding carboxylate anion.

  • Activation : The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU. This creates a highly reactive, unstable O-acyl(tetramethyl)isouronium salt.[6][8]

  • Active Ester Formation : The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This step is highly efficient and generates the key OAt-active ester intermediate, liberating tetramethylurea as a byproduct.[6] The pyridine nitrogen atom in the HOAt moiety is believed to enhance the reaction rate through a neighboring group effect.[6]

  • Amide Bond Formation : Pyrrolidine, the amine nucleophile, attacks the carbonyl carbon of the highly reactive OAt-ester. This results in the formation of the desired amide product, 5-(pyrrolidine-1-carbonyl)-1H-indazole, and regenerates the HOAt anion.[8]

HATU_Mechanism Diagram 1: HATU-Mediated Amide Coupling Mechanism RCOOH 1H-Indazole-5-Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base - H-Base⁺ Base DIPEA Isouronium O-Acyl(tetramethyl)isouronium Salt (Unstable Intermediate) Carboxylate->Isouronium + HATU HATU HATU HATU->Isouronium TMU Tetramethylurea (Byproduct) Isouronium->TMU - Tetramethylurea ActiveEster OAt-Active Ester (Key Intermediate) Isouronium->ActiveEster + OAt Anion HOAt_anion OAt Anion Product 5-(pyrrolidine-1-carbonyl)-1H-indazole (Final Product) ActiveEster->Product + Pyrrolidine Amine Pyrrolidine Amine->Product

Caption: Diagram 1: HATU-Mediated Amide Coupling Mechanism.

Materials, Reagents, and Equipment

Physicochemical Data and Reagents

All reagents should be of high purity (≥97%) and used as received unless otherwise noted. Anhydrous solvents are critical for the success of this reaction.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
1H-Indazole-5-carboxylic acid61700-61-6C₈H₆N₂O₂162.15Yellow to amber powder[10]
Pyrrolidine123-75-1C₄H₉N71.12Colorless to pale yellow liquid[4][11]
HATU148893-10-1C₁₀H₁₅F₆N₆OP380.23White to off-white crystalline powder[12]
DIPEA (Hünig's base)7087-68-5C₈H₁₉N129.24Colorless liquid
DMF (Anhydrous)68-12-2C₃H₇NO73.09Colorless liquid
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Colorless liquid
Hexanes110-54-3C₆H₁₄86.18Colorless liquid
Sodium Sulfate (Anhydrous)7757-82-6Na₂SO₄142.04White crystalline solid
Silica Gel (for chromatography)7631-86-9SiO₂60.08Fine white powder (230-400 mesh)
Product N/AC₁₂H₁₃N₃O 215.25 Expected: White to off-white solid [13]
Recommended Equipment
  • Round-bottom flasks (dried in an oven before use)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line, manifold)

  • Syringes and needles

  • Septa

  • Rotary evaporator

  • Glassware for aqueous workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Flash column chromatography setup

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

Detailed Experimental Protocol

This protocol is based on a 5 mmol scale of the limiting reagent, 1H-indazole-5-carboxylic acid.

Reagent Stoichiometry
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
1H-Indazole-5-carboxylic acid162.15811 mg5.01.0
HATU380.232.09 g5.51.1
Pyrrolidine71.120.46 mL (427 mg)6.01.2
DIPEA129.241.74 mL (1.29 g)10.02.0
DMF (Anhydrous)-25 mL--
Step-by-Step Synthesis Workflow

Experimental_Workflow Diagram 2: Experimental Synthesis Workflow cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Workup & Isolation cluster_purification Purification & Analysis Setup 1. Reaction Setup - Dry flask, add stir bar - Add Indazole Acid & HATU Solvent 2. Add Anhydrous DMF Setup->Solvent Base 3. Add DIPEA - Stir for 5 min Solvent->Base Amine 4. Add Pyrrolidine (dropwise) - Stir at RT for 2-4h Base->Amine Monitor 5. Monitor by TLC Amine->Monitor Dilute 6. Dilute with EtOAc Monitor->Dilute Reaction Complete Wash 7. Aqueous Wash - H₂O (x2), Brine (x1) Dilute->Wash Dry 8. Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate 9. Concentrate (Rotary Evaporator) Dry->Concentrate Chroma 10. Column Chromatography (Silica, Hexanes/EtOAc) Concentrate->Chroma Crude Product Characterize 11. Characterization - ¹H NMR, ¹³C NMR, MS - Determine Yield Chroma->Characterize FinalProduct Pure Product Characterize->FinalProduct

Caption: Diagram 2: Experimental Synthesis Workflow.

  • Reaction Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazole-5-carboxylic acid (811 mg, 5.0 mmol) and HATU (2.09 g, 5.5 mmol). Seal the flask with a rubber septum and purge with nitrogen or argon for 10 minutes.

  • Solvent and Reagent Addition : Add anhydrous DMF (25 mL) via syringe. Stir the mixture until all solids are dissolved. Add DIPEA (1.74 mL, 10.0 mmol) via syringe and stir the resulting solution for 5 minutes at room temperature. The solution may change color.

  • Nucleophile Addition : Slowly add pyrrolidine (0.46 mL, 6.0 mmol) dropwise via syringe over 2-3 minutes.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (eluent: 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Aqueous Workup : Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (100 mL) and deionized water (100 mL). Shake vigorously and separate the layers.

  • Extraction : Wash the organic layer sequentially with deionized water (2 x 100 mL) and saturated aqueous sodium chloride (brine, 1 x 100 mL). These washes are crucial for removing the highly polar DMF solvent.

  • Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification : Purify the crude residue by flash column chromatography on silica gel.[14][15] A gradient elution, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate in hexanes, is typically effective. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 5-(pyrrolidine-1-carbonyl)-1H-indazole as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR : The proton NMR spectrum should show characteristic peaks for the indazole ring protons and the pyrrolidine protons. The broad singlet for the indazole N-H proton is typically observed far downfield (>13 ppm in DMSO-d₆).[2][16]

  • ¹³C NMR : The carbon NMR will confirm the presence of all 12 unique carbon atoms in the molecule, including the characteristic amide carbonyl peak around 168-172 ppm.

  • Mass Spectrometry (MS) : ESI-MS should show a prominent peak corresponding to the [M+H]⁺ ion at m/z ≈ 216.11.

Safety and Handling Precautions

Adherence to rigorous safety protocols is mandatory. All operations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile rubber).[12]

  • HATU : HATU is a known sensitizer and can cause severe allergic reactions, including anaphylaxis, upon repeated exposure or inhalation.[17][18][19][20] Handle with extreme care, avoiding skin contact and generation of dust.

  • Pyrrolidine : This compound is a highly flammable, corrosive, and volatile liquid.[21][22][23] It can cause severe skin and eye burns and is harmful if inhaled.[23] Keep away from ignition sources.

  • DIPEA and DMF : DIPEA is a corrosive base. DMF is a reproductive toxin and is readily absorbed through the skin. Minimize exposure to both.

  • Spill and Waste : In case of a spill, evacuate the area and use an appropriate absorbent material. All chemical waste must be disposed of according to institutional and local regulations.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Product Yield Incomplete reaction; moisture in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents. Check the quality of the coupling reagent (HATU can degrade over time). Allow the reaction to run longer, monitoring by TLC.
Incomplete Reaction Insufficient activation or base.Ensure the correct stoichiometry of HATU and DIPEA is used. A slight excess of both is common practice.
Difficult Purification Presence of tetramethylurea byproduct; streaking on TLC.The aqueous workup is critical for removing most water-soluble byproducts. If the urea byproduct co-elutes with the product, try a different solvent system for chromatography (e.g., dichloromethane/methanol).
Product is an Oil, Not a Solid Residual solvent.Dry the product under high vacuum for an extended period. If it remains an oil, it may be acceptable to proceed if NMR and MS data confirm purity.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 5-(pyrrolidine-1-carbonyl)-1H-indazole from its carboxylic acid precursor. By utilizing a HATU-mediated amide coupling, this method offers high efficiency and straightforward execution. The comprehensive guidelines on the reaction mechanism, experimental procedure, safety precautions, and characterization are intended to ensure a successful and reproducible outcome for researchers in the field of synthetic and medicinal chemistry.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-H-indazole-5-carboxyle acid. Retrieved from [Link]

  • UCT Science. (2019, December 18). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. Retrieved from [Link]

  • ResearchGate. (n.d.). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. Retrieved from [Link]

  • New Jersey Department of Health. (1999, July). Pyrrolidine - HAZARD SUMMARY. Retrieved from [Link]

  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 10). Peptide Synthesis – Safety Topics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem Compound Database. Retrieved from [Link]

  • Nowick, J. (2021, March 24). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, & HCTU. Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1H-Indazole-5-carboxylic acid hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1H-indazole-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48-52. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Thoreauchem. (n.d.). 5-(pyrrolidine-1-carbonyl)-1H-indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5629–5641. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(15), 10631-10643. Retrieved from [Link]

  • MDPI. (2024, July 26). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]

  • Advion Interchim Scientific. (2022, February 3). High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS. Retrieved from [Link]

  • ACS Omega. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2022, December 20). Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation. Retrieved from [Link]

Sources

Application Note: High-Efficiency Amide Coupling of 1H-Indazole-5-Carboxylic Acid and Pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 1H-indazole-5-carboxylic acid with pyrrolidine presents specific challenges typical of nitrogen-rich heterocycles: poor solubility in non-polar solvents and the presence of a competitive nucleophilic site (the indazole N1-H). While the carboxylic acid (


) is significantly more acidic than the indazole N-H (

), improper activation can lead to N-acylation side products or incomplete conversion due to precipitation.

This guide details two validated protocols:

  • Method A (HATU/DMF): The "Gold Standard" for high-throughput and medicinal chemistry scales, prioritizing conversion and reaction speed.

  • Method B (T3P/EtOAc-DMF): A scalable, "greener" approach with simplified aqueous workup, ideal for larger batches (>5g).

Scientific Foundation & Mechanistic Insights

Substrate Analysis[1]
  • 1H-Indazole-5-carboxylic acid: High melting point solid (>300°C) with strong intermolecular hydrogen bonding. Insoluble in DCM, Et2O, and Toluene. Soluble in DMF, DMAc, DMSO, and warm NMP.

  • Pyrrolidine: A highly nucleophilic secondary amine. Its high reactivity generally overcomes steric hindrance, but it can form salts with the carboxylic acid that precipitate out of non-polar solvents, halting the reaction.

Chemoselectivity (O- vs N-Activation)

The critical success factor is maintaining chemoselectivity. We utilize the significant acidity difference between the carboxylic acid and the indazole N-H. By using a base like DIPEA (Hunig's base), we deprotonate the carboxylic acid to form the carboxylate, which attacks the coupling reagent (HATU or T3P). The indazole nitrogen remains protonated or neutral and non-nucleophilic under these mild conditions.

Risk Factor: The use of acid chlorides (via


) is discouraged  for this substrate without N-protection, as the highly reactive acid chloride can react with the indazole nitrogen of a neighboring molecule, leading to oligomerization.
Reaction Pathway Visualization

ReactionPathway Substrate 1H-indazole-5-COOH (Poorly Soluble) Carboxylate Carboxylate Anion (Soluble in DMF) Substrate->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate Activation Activated Ester (O-At or Mixed Anhydride) Carboxylate->Activation + HATU or T3P Product Target Amide (1H-indazol-5-yl)(pyrrolidin-1-yl)methanone Activation->Product + Pyrrolidine (Major Path) SideProduct N-Acyl Indazole (Undesired Side Product) Activation->SideProduct + Indazole N-H (Minor Path - Avoided) Pyrrolidine Pyrrolidine (Nucleophile)

Caption: Mechanistic pathway highlighting the critical activation step. Selective O-activation is achieved by buffering pH with DIPEA.

Experimental Protocols

Method A: HATU-Mediated Coupling (Standard)

Best for: Discovery chemistry (10 mg – 5 g), difficult substrates, rapid optimization.

Reagents
  • 1H-indazole-5-carboxylic acid (1.0 equiv)[1][2]

  • HATU (1.1 – 1.2 equiv)

  • Pyrrolidine (1.2 – 1.5 equiv)

  • DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure
  • Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar, charge 1H-indazole-5-carboxylic acid (1.0 equiv). Add anhydrous DMF to achieve a 0.2 M concentration. Stir until a clear solution or fine suspension is obtained.

  • Activation: Add DIPEA (3.0 equiv) in one portion. The mixture should clarify as the carboxylate salt forms.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution often turns yellow/orange due to the HOAt liberation.

  • Coupling: Add pyrrolidine (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target M+H = 216.1).

  • Workup:

    • Dilute the reaction mixture with EtOAc (10x reaction volume).

    • Wash with Sat. NaHCO3 (2x) to remove HOAt and excess acid.

    • Wash with Water (2x) and Brine (1x) to remove DMF.

    • Critical Step: If the product is not soluble in EtOAc (common for polar indazoles), use 10% MeOH in DCM for extraction, or simply pour the DMF reaction mixture into ice water (10 volumes) and filter the precipitate if it forms.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (DCM:MeOH gradient, 0-10%).
    
Method B: T3P-Mediated Coupling (Scalable/Green)

Best for: Scale-up (>5 g), avoiding toxic byproducts (HOAt), simplified workup.

Reagents
  • 1H-indazole-5-carboxylic acid (1.0 equiv)[1][2]

  • T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyrrolidine (2.0 equiv)

  • Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: DMF/EtOAc (1:1 mixture) or pure DMF if solubility requires.

Step-by-Step Procedure
  • Setup: Charge 1H-indazole-5-carboxylic acid (1.0 equiv) into the vessel. Add DMF (minimum volume to dissolve) and EtOAc (to reach 0.2 M total concentration).

  • Base Addition: Add Pyridine (3.0 equiv). Pyridine is often superior with T3P as it acts as both base and acylation catalyst.

  • Coupling: Add pyrrolidine (2.0 equiv).

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes. Exotherm warning: Monitor internal temperature.

  • Reaction: Stir at RT for 12 hours. If conversion is slow, heat to 50°C.

  • Workup (Self-Cleaning):

    • Add water.[1][3][4] T3P byproducts are water-soluble.

    • Extract with EtOAc or 2-MeTHF .

    • Wash organic layer with 0.5 M HCl (careful not to protonate the indazole too much, pH ~4 is ideal) to remove excess pyridine/pyrrolidine.

    • Wash with Brine .

  • Isolation: Concentrate to dryness. T3P reactions often yield high purity crude product, potentially negating the need for chromatography.

Quantitative Comparison of Methods

FeatureMethod A (HATU)Method B (T3P)
Reactivity Very High (Fast)Moderate (Slower)
Solubility Tolerance Excellent (DMF based)Good (Co-solvent systems)
Byproduct Removal Difficult (HOAt requires washing)Easy (Water soluble)
Cost HighModerate/Low
Atom Economy Poor (Large reagent mass)Good
Risk of Epimerization LowVery Low
Recommended Scale < 5 grams> 5 grams

Troubleshooting & Optimization Logic

Decision Tree for Optimization

OptimizationTree Start Start Reaction (HATU/DMF) CheckLCMS Check LC-MS (2 hours) Start->CheckLCMS Conversion Conversion > 90%? CheckLCMS->Conversion Success Proceed to Workup Conversion->Success Yes LowConv Low Conversion (<50%) Conversion->LowConv No SideProd Side Products? (N-Acylation) LowConv->SideProd SolubilityIssue Solubility Issue? Check reaction clarity SideProd->SolubilityIssue No Action2 Reduce Activation Time Add Amine earlier SideProd->Action2 Yes (N-Acyl) Action1 Switch to T3P Heat to 50°C SolubilityIssue->Action1 Solution Clear Action3 Increase DMF volume Use DMSO SolubilityIssue->Action3 Precipitate Visible

Caption: Logical workflow for troubleshooting incomplete reactions or impurity formation.

Common Issues
  • Issue: Reaction mixture turns into a gel.

    • Cause: High concentration of peptide-like product.

    • Fix: Dilute with DMF or add LiCl (pseudo-dilution effect).

  • Issue: Product remains in aqueous layer during workup.

    • Cause: The indazole NH makes the compound amphoteric.

    • Fix: Adjust aqueous pH to ~6-7 before extraction. Use n-Butanol or THF/EtOAc mixtures for extraction. Saturate aqueous phase with NaCl.

References

  • BenchChem. "Standard Protocol for HATU Peptide Coupling." BenchChem Application Notes. Accessed October 2025. Link

  • Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation." Organic Letters, 2011. Link

  • Sigma-Aldrich. "1H-Indazole-5-carboxylic acid Product Specification." Merck/Sigma-Aldrich. Link

  • Enamine. "HATU: The Golden Standard in Peptide Coupling." Enamine Reagent Guide. Link

  • Organic Chemistry Portal. "Amide Coupling Reagents: Mechanisms and Applications." Link

Sources

Procedure for N-1 protection of 5-(pyrrolidine-1-carbonyl)indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The protection of 5-(pyrrolidine-1-carbonyl)indazole presents a classic problem in heterocyclic chemistry: annular tautomerism . While the pyrrolidine amide at the C-5 position is chemically robust, it exerts an electron-withdrawing effect (EWG) on the indazole core, increasing the acidity of the N-H proton (




13-14).

The core challenge is not reactivity, but regioselectivity . Indazoles possess two nucleophilic nitrogens:

  • N-1 (Thermodynamic): The benzenoid tautomer. Generally more stable by

    
     4.5 kcal/mol.
    
  • N-2 (Kinetic): The quinonoid tautomer.[1][2] Often more accessible sterically and nucleophilically under kinetic conditions.

For drug development applications, N-1 protection is almost exclusively preferred to maintain the aromaticity of the benzene ring and to direct subsequent C-3 lithiation or cross-coupling reactions. This guide details a Self-Validating Protocol for N-1 selective protection using tert-butoxycarbonyl (Boc) and Tetrahydropyranyl (THP) groups, leveraging thermodynamic equilibration to ensure isomeric purity.

Mechanistic Insight: The "Self-Correcting" System

To achieve high N-1 selectivity, we cannot rely solely on the initial nucleophilic attack, which often yields a mixture of N-1 and N-2 isomers (approx. 1:1 to 3:1 ratio). Instead, we utilize a catalytic equilibration strategy .

In the case of Boc protection, the use of 4-Dimethylaminopyridine (DMAP) is not merely for catalysis; it acts as an isomerization shuttle. The N-2 Boc isomer (kinetically formed) is less stable. In the presence of nucleophilic DMAP, the N-2 Boc group is labile and effectively "transfers" to the thermodynamically preferred N-1 position over time.

Visualizing the Regioselectivity Pathway

IndazoleProtection Substrate 5-(pyrrolidine-1-carbonyl)indazole (Tautomeric Mixture) Kinetic N-2 Protected Isomer (Kinetic Product) UNSTABLE Substrate->Kinetic Fast Attack (Kinetic Control) Thermo N-1 Protected Isomer (Thermodynamic Product) STABLE Substrate->Thermo Slow Attack Equilibrium DMAP-Catalyzed Rearrangement Kinetic->Equilibrium Boc/THP Labile Equilibrium->Thermo Irreversible Accumulation

Caption: Thermodynamic funneling toward the N-1 isomer. The kinetic N-2 product rearranges to the N-1 product via DMAP catalysis or acid-mediated equilibration.

Experimental Protocols

Method A: N-1 Selective Boc Protection (The "Gold Standard")

Best for: Temporary masking during basic coupling reactions (e.g., Suzuki, Buchwald).

Reagents:

  • Substrate: 5-(pyrrolidine-1-carbonyl)indazole (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • Base: Triethylamine (TEA) (1.5 equiv)

  • Critical Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[3]

Step-by-Step Protocol:

  • Dissolution: Charge a flame-dried round-bottom flask with 5-(pyrrolidine-1-carbonyl)indazole and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add TEA via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Catalyst Addition: Add solid DMAP. Note: Do not omit this step. Without DMAP, N-1/N-2 ratios will remain poor.

  • Reagent Addition: Add

    
     (dissolved in minimal DCM) dropwise over 10 minutes. Gas evolution (
    
    
    
    ) may be observed.
  • The "Equilibration Soak": Stir the reaction at RT for 4 to 16 hours .

    • Self-Validation Checkpoint: Monitor by TLC or HPLC.

    • Early Timepoint (1h): You may see two spots (N-1 and N-2).[2][3][4][5][6][7][8][9]

    • Late Timepoint (16h): The N-2 spot should disappear, converging into the N-1 spot. If N-2 persists, add 0.05 equiv more DMAP and gently warm to 35°C.

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). The N-1 isomer is typically less polar (higher

    
    ) than the N-2 isomer due to the masking of the dipole.
    
Method B: N-1 Selective THP Protection

Best for: Stability against strong bases (e.g., n-BuLi lithiation).

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 equiv) or Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

  • Solvent: DCM or Toluene (for reflux).

Protocol:

  • Dissolve substrate in DCM.[3] Add DHP and the acid catalyst.

  • Thermodynamic Drive: Heat the reaction to reflux (40-80°C) depending on solvent. Heat promotes the reversibility of the N-2 attack, funneling the mixture to the stable N-1 THP acetal.

  • Monitor: Continue reflux until the N-2 isomer is <5% by HPLC.

  • Workup: Quench with TEA (to neutralize acid) before concentration.

Analytical Validation (QC)

You must prove the regiochemistry. Do not assume N-1 selectivity based solely on yield.

FeatureN-1 Protected IsomerN-2 Protected Isomer
TLC (

)
Generally Higher (Less Polar)Generally Lower (More Polar)
1H NMR (NOE) Strong NOE between PG and H-7 Strong NOE between PG and H-3
C-13 NMR (C-3) Typically

134-136 ppm
Typically

120-125 ppm
X-Ray N-N bond length normalN-N bond length shortened (quinonoid)
NOE Diagnostic Workflow

NOE_Logic Start Isolate Product NOE_Exp Run 1D NOE / 2D NOESY Irradiate Protecting Group Protons Start->NOE_Exp Decision Observe Enhancement? NOE_Exp->Decision H7_Signal Enhancement at H-7 (Doublet, ~7.5-8.0 ppm) Decision->H7_Signal Yes H3_Signal Enhancement at H-3 (Singlet, ~8.0-8.5 ppm) Decision->H3_Signal Yes Conclusion1 CONFIRMED N-1 Isomer H7_Signal->Conclusion1 Conclusion2 REJECT N-2 Isomer H3_Signal->Conclusion2

Caption: Diagnostic logic for confirming N-1 regioselectivity via Nuclear Overhauser Effect (NOE) NMR spectroscopy.

Troubleshooting & Optimization

  • Problem: Persistent N-2 isomer presence.

    • Solution: The reaction has not reached equilibrium. Increase temperature (for THP) or add more DMAP (for Boc) and extend time.

  • Problem: Hydrolysis during workup.

    • Solution: N-1 acyl indazoles are sensitive to base hydrolysis. Ensure the quench is neutral (

      
      ) and avoid prolonged exposure to aqueous base.
      
  • Problem: Substrate insolubility.

    • Solution: The 5-amide group may reduce solubility in DCM. Switch to THF or DMF. If using DMF, aqueous workup must be rigorous to remove the solvent.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[10] (The definitive guide on stability and deprotection conditions).

  • Luo, G., et al. (2006). "Regioselective protection of indazoles." Journal of Organic Chemistry, 71(14), 5392-5395. (Detailed mechanistic study on N-1 vs N-2 selectivity).

  • Meanwell, N. A., et al. (2018). "Regiocontrol in the Functionalization of Indazoles." Beilstein Journal of Organic Chemistry, 14, 1940-1954. (Review of alkylation/protection patterns).

  • Gaulon, C., et al. (2005). "Palladium-catalyzed N-arylation of indazoles." Journal of Organic Chemistry, 70(26), 10879-10882. (Discusses thermodynamic preference for N-1).

Sources

Application Note: A Modular Approach to the Synthesis of JNJ-7706621 Analogs via the Indazole-5-Carbonyl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel analogs of JNJ-7706621, a potent dual inhibitor of Aurora and cyclin-dependent kinases (CDKs).[1][2][3] We detail a robust and modular synthetic strategy centered on the indazole-5-carbonyl scaffold, a privileged structure in kinase inhibitor design.[4][5] This approach facilitates the generation of a diverse library of analogs through a pivotal amide coupling reaction, enabling systematic exploration of structure-activity relationships (SAR). The protocols herein are designed for researchers in medicinal chemistry and drug development, offering detailed, step-by-step procedures, explanations for experimental choices, and methods for structural verification.

Introduction: Targeting the Cell Cycle with JNJ-7706621 Analogs

JNJ-7706621 is a well-characterized small molecule inhibitor that targets key regulators of the cell cycle, namely Aurora kinases (A and B) and cyclin-dependent kinases (CDK1 and CDK2).[1][3] Its ability to induce G2-M phase cell cycle arrest, endoreduplication, and apoptosis has established it as a valuable tool for cancer research and a lead compound for therapeutic development.[2][6][7] The core of JNJ-7706621's activity is attributed to its indazole moiety, which effectively mimics the adenine region of ATP to interact with the kinase hinge region.[5][8]

The development of analogs is a critical step in optimizing lead compounds, aiming to enhance potency, improve selectivity, and refine pharmacokinetic profiles. The indazole ring system is a versatile and "privileged" scaffold in medicinal chemistry, known for its stability and ability to form key hydrogen bonds within enzyme active sites.[4][9] This guide focuses on leveraging the indazole-5-carbonyl framework as a stable anchor, while systematically modifying the appended amide moiety. This strategy allows for the exploration of new chemical space to identify next-generation inhibitors with superior therapeutic potential.

Rationale and Synthetic Strategy

Our synthetic approach is designed for modularity and efficiency. The core hypothesis is that the indazole-5-carbonyl unit provides the essential pharmacophore for kinase binding, while the N-substituted amide portion can be extensively varied to probe interactions with the solvent-exposed region of the ATP-binding pocket. This allows for the fine-tuning of physicochemical properties and target engagement.

The overall strategy involves two key stages:

  • Preparation of the Core Scaffold: Synthesis or acquisition of a suitably substituted 1H-indazole-5-carboxylic acid.

  • Diversification via Amide Coupling: Coupling the indazole core with a diverse panel of primary and secondary amines to generate the final analog library.

G cluster_0 JNJ-7706621 Analog Design Core Indazole-5-Carbonyl Scaffold (Kinase Hinge Binder) Amide Amide Linker Core->Amide C(O) R_Group Variable 'R' Group (Probes Solvent-Exposed Region, Modulates Physicochemical Properties) Amide->R_Group N-H

Caption: General structure of the JNJ-7706621 analogs.

Experimental Protocols

General Workflow for Analog Synthesis

The following diagram outlines the comprehensive workflow from starting materials to the characterized final products. This process emphasizes rigorous purification and analytical validation at each critical stage.

G Start Starting Materials: 1. Indazole-5-carboxylic acid 2. Desired Amine (R-NH2) Activation Carboxylic Acid Activation (e.g., HATU, DIPEA in DMF) Start->Activation Step 1 Coupling Amide Bond Formation (Addition of Amine) Activation->Coupling Step 2 Monitoring Reaction Monitoring (TLC/LC-MS) Coupling->Monitoring In-process Control Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Purification Purification (Flash Column Chromatography) Workup->Purification Step 3 Characterization Characterization: - NMR (¹H, ¹³C) - HRMS - HPLC (Purity) Purification->Characterization Step 4 Final_Product Pure Analog (Ready for Biological Screening) Characterization->Final_Product

Caption: Synthetic workflow for the preparation of JNJ-7706621 analogs.

Protocol: Amide Coupling of 1H-Indazole-5-carboxylic Acid

This protocol describes a general and highly effective method for the amide coupling step using HATU, a reagent known for its high efficiency and low rate of racemization.

Materials:

  • 1H-Indazole-5-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-indazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester is crucial for efficient coupling.[10]

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), an additional equivalent of base may be required.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water or 1M HCl (to neutralize excess base). Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃, water, and finally brine. This removes residual DMF and reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide analog.[11]

Characterization and Data Presentation

The identity, structure, and purity of each synthesized analog must be rigorously confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: Confirms the chemical structure and connectivity of atoms.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate molecular weight, confirming the elemental composition.

  • HPLC: Determines the purity of the final compound, which should typically be >95% for biological screening.

Table 1: Representative Data for Synthesized Analogs

Analog ID R-Group (Amine Source) Yield (%) HRMS [M+H]⁺ (Calculated) HRMS [M+H]⁺ (Found) Purity (HPLC %)
JA-001 Cyclohexylamine 78 244.1448 244.1451 >99
JA-002 4-Fluoroaniline 85 256.0881 256.0879 >98
JA-003 Morpholine 81 232.1135 232.1139 >99

| JA-004 | Benzylamine | 75 | 252.1186 | 252.1182 | >97 |

Application: Biological Evaluation

Once synthesized and characterized, the analogs should be evaluated for their biological activity to establish SAR.

Primary Screening:

  • Kinase Inhibition Assays: The primary screen should involve in vitro biochemical assays to determine the IC₅₀ values against the primary targets: Aurora A, Aurora B, CDK1, and CDK2.[3][12] This allows for direct comparison with the parent compound, JNJ-7706621.

Secondary Screening:

  • Cellular Proliferation Assays: Lead candidates from the primary screen should be tested in cell-based assays (e.g., MTT or CellTiter-Glo®) using a panel of human cancer cell lines (e.g., HeLa, HCT116, A375) to determine their anti-proliferative activity (GI₅₀ values).[1][2]

Table 2: Hypothetical Biological Activity of Analogs

Analog ID Aurora A IC₅₀ (nM) Aurora B IC₅₀ (nM) CDK1 IC₅₀ (nM) CDK2 IC₅₀ (nM) HeLa GI₅₀ (nM)
JNJ-7706621 11 15 9 3 284
JA-001 55 68 45 20 850
JA-002 8 12 15 5 210
JA-003 150 210 110 85 >1000

| JA-004 | 25 | 30 | 18 | 9 | 450 |

Conclusion

The methodology presented in this application note provides a streamlined and adaptable platform for the synthesis of JNJ-7706621 analogs based on the indazole-5-carbonyl scaffold. By employing a robust amide coupling protocol, researchers can efficiently generate diverse libraries of compounds for biological screening. This systematic approach is fundamental to exploring the structure-activity relationships of this important class of kinase inhibitors and is a critical step toward the development of novel and more effective anti-cancer therapeutics.

References

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2021). PMC. [Link]

  • The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases. (2005). PubMed. [Link]

  • Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases. (2012). PubMed. [Link]

  • Selective CDK inhibitor JNJ-7706621 as potential antitumor development candidate. (2003). BioWorld. [Link]

  • Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders. (2018). ACS Publications. [Link]

  • The Dual Cell Cycle Kinase Inhibitor JNJ-7706621 Reverses Resistance to CD37-Targeted Radioimmunotherapy in Activated B Cell Like Diffuse Large B Cell Lymphoma Cell Lines. (2020). PMC. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). PMC. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2022). Chinese Journal of Structural Chemistry. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. [Link]

  • WO2014088983A1 - Regioselective n-2 arylation of indazoles.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University.

Sources

Application Notes and Protocols for the Solvent Selection and Dissolution of 5-(pyrrolidine-1-carbonyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a systematic approach for the selection of an appropriate solvent system for 5-(pyrrolidine-1-carbonyl)-1H-indazole, a heterocyclic carboxamide of interest in contemporary drug discovery. Recognizing the pivotal role of solubility in ensuring data integrity for biological screening and enabling formulation development, this document moves beyond a simple list of solvents. Instead, it offers a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to rationally determine the optimal solvent through an understanding of the compound's inherent physicochemical properties and a tiered experimental approach. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing protocols for accurate solubility determination.

Introduction: The Critical Role of Solvent Selection

The solubility of a compound is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is a prerequisite for obtaining reliable data in in-vitro and in-vivo studies. For novel chemical entities such as 5-(pyrrolidine-1-carbonyl)-1H-indazole, inadequate solubility can lead to underestimated potency in biological assays, poor bioavailability, and significant challenges in formulation development. A rational and systematic approach to solvent selection is therefore not merely a preliminary step, but a cornerstone of successful preclinical research.

This document provides a framework for understanding the solubility characteristics of 5-(pyrrolidine-1-carbonyl)-1H-indazole and outlines a practical, multi-tiered strategy for identifying suitable solvents and solvent systems.

Physicochemical Characterization and Solubility Prediction

A priori assessment of a molecule's structural attributes provides valuable insights into its likely solubility behavior. 5-(pyrrolidine-1-carbonyl)-1H-indazole is a moderately complex molecule featuring a bicyclic aromatic indazole ring system linked to a pyrrolidine carboxamide moiety.

Structural Components and their Influence on Solubility:

  • 1H-Indazole Core: The indazole ring is an aromatic, heterocyclic system. The 1H-indazole tautomer is generally more stable.[1] The presence of the bicyclic aromatic system contributes to the molecule's hydrophobicity and potential for π-π stacking interactions, which can favor solubility in non-polar to moderately polar aprotic solvents. Indazole itself is a weak base (pKa ≈ 1.3) and a stronger acid (pKa ≈ 13.86), suggesting that its solubility can be influenced by pH.[1][2]

  • Pyrrolidine-1-carbonyl (Amide) Linker: The tertiary amide group introduces a polar component to the molecule. The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors.[3] Unlike primary or secondary amides, tertiary amides cannot act as hydrogen bond donors.[4] This generally results in amides having higher boiling points and melting points compared to analogous molecules without this functional group.[5] The pyrrolidine ring, being a saturated heterocycle, adds a three-dimensional character to the molecule.[6][7] The presence of the polar amide group is expected to enhance solubility in polar solvents, particularly those that are effective hydrogen bond acceptors.

Overall Predicted Solubility Profile:

Based on this structural analysis, 5-(pyrrolidine-1-carbonyl)-1H-indazole is predicted to be a poorly water-soluble compound. The hydrophobic indazole core is likely to dominate its overall solubility characteristics in aqueous media. However, the presence of the polar amide functionality suggests that it will exhibit appreciable solubility in a range of organic solvents.

A Tiered Approach to Solvent Selection: From Initial Screening to Formulation Development

A systematic, tiered approach is recommended to efficiently identify a suitable solvent system, starting with common laboratory solvents and progressing to more complex mixtures if required.

Tier 1: Preliminary Qualitative Solubility Assessment

This initial step aims to rapidly identify a broad range of potential solvents.

Protocol 1: Small-Scale Qualitative Solubility Test

  • Preparation: Dispense approximately 1-2 mg of 5-(pyrrolidine-1-carbonyl)-1H-indazole into separate small, clear glass vials.

  • Solvent Addition: To each vial, add 100 µL of a single solvent from the list in Table 1.

  • Observation: Vortex each vial vigorously for 30-60 seconds.

  • Assessment: Visually inspect for complete dissolution, partial dissolution, or insolubility. A clear solution indicates good solubility at this approximate concentration (10-20 mg/mL).

  • Gentle Heating: For vials where the compound is not fully dissolved, gently warm the mixture to approximately 40-50°C to assess if solubility is temperature-dependent.

  • Record Observations: Document the results in a table similar to Table 2.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassRepresentative SolventsRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)Strong hydrogen bond acceptors with high polarity, often effective for polar and aromatic compounds.
Polar Protic Methanol, Ethanol, IsopropanolCan act as both hydrogen bond donors and acceptors, potentially interacting with the amide and indazole moieties.
Chlorinated Dichloromethane (DCM), ChloroformEffective for a wide range of organic compounds, but their use should be minimized due to toxicity.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerately polar solvents that can solvate a variety of compounds.
Non-Polar Toluene, HeptaneUnlikely to be effective solvents due to the polar nature of the compound, but included for comprehensive screening.
Tier 2: Quantitative Solubility Determination using the Shake-Flask Method

For promising solvents identified in Tier 1, a more rigorous quantitative assessment is necessary to determine the thermodynamic solubility. The shake-flask method is considered the gold standard for this purpose.[8][9]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Saturated Solution: Add an excess amount of 5-(pyrrolidine-1-carbonyl)-1H-indazole (e.g., 5-10 mg) to a vial containing a known volume of the selected solvent (e.g., 1-2 mL). The presence of undissolved solid is crucial.[10]

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) method. Prepare a calibration curve using known concentrations of 5-(pyrrolidine-1-carbonyl)-1H-indazole.

  • Calculation of Solubility: Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or µM.

Table 2: Template for Recording Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
DMSO25
DMF25
Ethanol25
Acetonitrile25
Other promising solvents25
Tier 3: Development of Co-Solvent Systems and Formulations

For many applications, particularly in biological assays and in-vivo studies, the use of a single organic solvent may not be feasible due to toxicity or immiscibility with aqueous media. In such cases, co-solvent systems are employed.

Protocol 3: Preparation of a Co-Solvent Stock Solution

A common starting point for creating a stock solution for biological assays is to use DMSO as the primary solvent.

  • Primary Dissolution: Dissolve a precisely weighed amount of 5-(pyrrolidine-1-carbonyl)-1H-indazole in the minimum required volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Gentle warming and vortexing can aid dissolution.

  • Serial Dilution: This high-concentration stock can then be serially diluted in the appropriate aqueous assay buffer. It is crucial to observe for any precipitation upon dilution.

For in-vivo formulations, more complex vehicles may be necessary to enhance solubility and bioavailability. A common vehicle for poorly soluble compounds is a mixture of a co-solvent, a surfactant, and an aqueous component.

Protocol 4: Preparation of a Formulation for In-Vivo Administration (Example)

A widely used vehicle for oral or parenteral administration of poorly soluble compounds is a mixture of DMSO, polyethylene glycol (PEG), a surfactant like Tween® 80 or Cremophor® EL, and saline or water.

  • Initial Dissolution: Weigh the required amount of 5-(pyrrolidine-1-carbonyl)-1H-indazole and dissolve it in the co-solvent (e.g., DMSO).

  • Addition of Solubilizing Agents: Add the polyethylene glycol (e.g., PEG400) and surfactant (e.g., Tween® 80) to the solution and mix thoroughly.

  • Aqueous Phase Addition: Slowly add the aqueous component (e.g., sterile saline) to the organic mixture while continuously vortexing or stirring to maintain a clear solution.

  • Final Observation: The final formulation should be a clear, homogenous solution. If precipitation occurs, the ratios of the components may need to be adjusted.

A typical starting formulation could be:

  • 5-10% DMSO

  • 30-40% PEG400

  • 5-10% Tween® 80

  • 40-60% Saline or Water

The final concentration of the active compound and the excipients must be carefully considered to avoid toxicity in the animal model.

Visualization of Workflows

Solvent_Selection_Workflow cluster_0 Tier 1: Qualitative Screening cluster_1 Tier 2: Quantitative Analysis cluster_2 Tier 3: Formulation Development A Start: 1-2 mg of Compound B Add 100 µL of Test Solvents (Polar Aprotic, Polar Protic, etc.) C Vortex & Visually Inspect D Clear Solution? (Soluble) E Partial/Insoluble F Gently Warm (40-50°C) G Record Qualitative Results H Select Promising Solvents G->H I Shake-Flask Method: Add excess compound to known volume J Equilibrate (24-48h at 25°C) K Filter Supernatant L Dilute & Quantify (HPLC/LC-MS) M Calculate Thermodynamic Solubility (mg/mL, µM) N Define Application (In-vitro vs. In-vivo) M->N O In-vitro Assay: Prepare high-concentration DMSO stock solution P In-vivo Study: Develop co-solvent/surfactant vehicle (e.g., DMSO/PEG/Tween/Saline) Q Assess Stability & Compatibility R Final Formulation

Conclusion

The selection of an appropriate solvent for 5-(pyrrolidine-1-carbonyl)-1H-indazole is a critical step that underpins the reliability of subsequent biological and pharmaceutical development studies. While theoretical predictions based on its indazole and carboxamide moieties suggest poor aqueous solubility and good solubility in polar aprotic solvents, a systematic experimental approach is indispensable. By following the tiered protocols outlined in this guide, from rapid qualitative screening to quantitative thermodynamic solubility determination and the development of co-solvent systems, researchers can confidently identify a suitable solvent system to advance their research and development objectives.

References

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. 9(1), 20-34.
  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • PubMed. (2023, December 15). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]

  • Thoreauchem. (n.d.). 5-(pyrrolidine-1-carbonyl)-1H-indazole-None. Retrieved from [Link]

  • PubMed. (2020). [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. Retrieved from [Link]

  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole | C7H6N2 | CID 9221. Retrieved from [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • PubMed. (2024, December 15). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Retrieved from [Link]

  • Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • Frontiers. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • PubMed. (2007, October 1). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Retrieved from [Link]

  • Assiut University. (2022, June 2). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. Retrieved from [Link]

  • ResearchGate. (2023, December 25). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors | Request PDF. Retrieved from [Link]

  • Exposome-Explorer - IARC. (n.d.). Pyrrolidine (Compound). Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-5-ol | C7H6N2O | CID 101438. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 5-(Pyrrolidin-1-ylcarbonyl)-1H-indazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 5-(pyrrolidin-1-ylcarbonyl)-1H-indazole serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Transitioning the synthesis of this intermediate from laboratory scale to pilot or manufacturing scale presents a unique set of challenges that demand a robust, efficient, and safe process.[2] This guide provides a comprehensive overview of the scale-up synthesis, focusing on a logical, field-proven two-step synthetic strategy. We will delve into the critical aspects of synthesizing the key intermediate, 1H-indazole-5-carboxylic acid, followed by a detailed protocol for the subsequent amide coupling with pyrrolidine. The causality behind experimental choices, process safety considerations, and methods for ensuring high purity and yield at scale are explained in detail.

Retrosynthetic Analysis and Strategic Approach

A successful scale-up campaign begins with a sound synthetic strategy. The target molecule, 5-(pyrrolidin-1-ylcarbonyl)-1H-indazole, can be logically disconnected at the amide bond. This retrosynthetic approach identifies two primary intermediates: the indazole core, specifically 1H-indazole-5-carboxylic acid , and pyrrolidine . Pyrrolidine is a readily available commercial reagent, making the synthesis of the carboxylic acid intermediate the critical focus of our process development.

The overall strategy is therefore a two-stage process:

  • Stage 1: Synthesis of 1H-Indazole-5-carboxylic Acid. This stage involves the construction of the indazole ring system from a suitable, cost-effective starting material.

  • Stage 2: Amide Coupling. This final stage involves the formation of the amide bond between the carboxylic acid intermediate and pyrrolidine.

Retrosynthesis target 5-(Pyrrolidin-1-ylcarbonyl)-1H-indazole disconnection1 Amide Bond Disconnection target->disconnection1 intermediates 1H-Indazole-5-carboxylic Acid + Pyrrolidine disconnection1->intermediates =>

Caption: Retrosynthetic analysis of the target molecule.

Stage 1: Scalable Synthesis of 1H-Indazole-5-carboxylic Acid

While numerous methods exist for constructing the indazole nucleus, many are not amenable to large-scale production due to factors like expensive catalysts, harsh reaction conditions, or complex purification procedures.[3][4] A practical and scalable approach adapted from established methodologies for related indazole-3-carboxylic acids involves the cyclization of an appropriately substituted phenylacetic acid derivative.[5] This route is advantageous due to the availability of starting materials and the avoidance of high-cost transition metals.

The selected route begins with 4-methyl-3-nitrobenzoic acid, proceeding through reduction and diazotization-cyclization to form the indazole ring.

Stage1_Workflow A 4-Methyl-3-nitrobenzoic acid B 3-Amino-4-methylbenzoic acid A->B Reduction (e.g., Fe / NH4Cl) C 1H-Indazole-5-carboxylic acid B->C Diazotization & Cyclization (NaNO2, HCl)

Caption: Workflow for the synthesis of the key carboxylic acid intermediate.

Causality Behind Experimental Choices
  • Starting Material: 4-Methyl-3-nitrobenzoic acid is a commercially available and relatively inexpensive starting material, which is a primary consideration for any scale-up project.

  • Reduction Step: Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean method but involves handling flammable hydrogen gas and expensive catalysts, along with potential catalyst poisoning. A metal/acid reduction, such as iron powder in the presence of an electrolyte like ammonium chloride, is a classic, cost-effective, and highly reliable method for large-scale nitro group reductions.[5] It is generally exothermic and requires careful temperature control in a jacketed reactor.

  • Diazotization and Cyclization: The conversion of the aminobenzoic acid to the indazole via diazotization is a well-established transformation.[4] Using sodium nitrite in an acidic medium (like HCl) generates the key diazonium salt intermediate, which cyclizes in situ. The temperature of this step is critical; diazonium salts are often unstable at elevated temperatures. Maintaining a low temperature (0–5 °C) is crucial for safety and to minimize side reactions.

Detailed Protocol: Synthesis of 1H-Indazole-5-carboxylic acid

Step A: Reduction of 4-Methyl-3-nitrobenzoic acid

  • Reactor Setup: Charge a jacketed glass-lined reactor with purified water and ammonium chloride (0.2 eq). Begin agitation.

  • Reagent Charging: Add 4-methyl-3-nitrobenzoic acid (1.0 eq) followed by iron powder (3.0-4.0 eq).

  • Reaction Execution: Heat the stirred slurry to 80-90 °C. The reaction is exothermic and may require controlled cooling to maintain the target temperature.

  • Monitoring: Monitor the reaction for completion (typically 4-6 hours) by HPLC or TLC, checking for the disappearance of the starting material.

  • Work-up: Once complete, perform a hot filtration to remove the iron salts. Wash the filter cake with hot water.

  • Isolation: Cool the combined filtrate to 0-5 °C. Adjust the pH to ~4.5 with aqueous HCl to precipitate the product, 3-amino-4-methylbenzoic acid.

  • Drying: Collect the solid by filtration, wash with cold water, and dry under vacuum at 50-60 °C until constant weight is achieved.

Step B: Diazotization and Cyclization to 1H-Indazole-5-carboxylic acid

  • Reactor Setup: Charge the reactor with the 3-amino-4-methylbenzoic acid (1.0 eq) from the previous step and aqueous hydrochloric acid (3.0-4.0 eq). Cool the mixture to 0-5 °C with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reactor, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The cyclization occurs in situ.

  • Monitoring: Monitor the reaction by HPLC for the formation of the indazole product and consumption of the diazonium intermediate.

  • Isolation: The product, 1H-indazole-5-carboxylic acid, typically precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the crude product thoroughly with cold water to remove inorganic salts. If required, recrystallization from an ethanol/water mixture can be performed to achieve high purity (>98%).

  • Drying: Dry the purified solid under vacuum at 60-70 °C.

Stage 2: Amide Coupling for Final Product Synthesis

The formation of an amide bond is one of the most common reactions in pharmaceutical synthesis.[6] For scale-up, the choice of coupling reagent is critical and must balance reactivity, cost, safety, and the ease of byproduct removal.

Comparison of Common Amide Coupling Reagents for Scale-Up
Reagent SystemProsCons on Scale-Up
DCC/HOBt Inexpensive, effective.Dicyclohexylurea (DCU) byproduct is notoriously insoluble, complicating filtration and purification. DCC is a potent allergen.
EDC/HOBt EDC is water-soluble, and its urea byproduct can be removed with aqueous washes. Relatively low cost.HOBt has explosive properties when dry. EDC can also be an allergen.
HATU/DIPEA Highly efficient, fast reaction times, low epimerization.[6][7]Significantly more expensive than carbodiimides. Byproducts are generally water-soluble.
SOCl₂ or (COCl)₂ Very inexpensive (forms acyl chloride intermediate).Generates corrosive HCl gas. Requires careful handling and scrubbing systems. Can be too reactive for complex substrates.

Decision: For robust, multi-kilogram scale synthesis where cost is a factor but reliability is paramount, the EDC/HOBt system often represents the best compromise. The water-soluble nature of the byproducts makes purification via extraction and crystallization highly feasible, avoiding large-scale chromatography.[8]

Amide_Coupling cluster_0 Amide Coupling Reaction Acid 1H-Indazole-5-carboxylic acid Product 5-(Pyrrolidin-1-ylcarbonyl)-1H-indazole Acid->Product Amine Pyrrolidine Amine->Product Reagents EDC.HCl, HOBt DIPEA, DMF Reagents->Product

Caption: Final amide coupling step to yield the target product.

Detailed Protocol: Synthesis of 5-(pyrrolidin-1-ylcarbonyl)-1H-indazole
  • Reactor Setup: Charge a clean, dry, inerted reactor with 1H-indazole-5-carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF) or Ethyl Acetate. Begin agitation to form a slurry or solution.

  • Reagent Addition: Add N,N'-Diisopropylethylamine (DIPEA, 2.5 eq) followed by pyrrolidine (1.1 eq). Cool the reaction mixture to 0-10 °C.

  • Activation: Add EDC.HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq) portion-wise, monitoring the internal temperature to control any exotherm.

  • Reaction Execution: Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting carboxylic acid is consumed (<1%).

  • Work-up & Extraction: Upon completion, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate or Dichloromethane. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally, brine.[9] This sequence removes the EDC-urea byproduct, excess amine, and HOBt.

  • Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure. A solvent swap to a less polar solvent (e.g., isopropanol or acetonitrile) may be necessary to facilitate crystallization.[8]

  • Isolation: Cool the solution to induce crystallization. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C.

Process Safety and Scale-Up Considerations

Transitioning from the bench to a pilot plant introduces significant safety and engineering challenges.[10]

  • Thermal Hazards: Both the nitro group reduction and the amide coupling activation can be exothermic.[10] A Reaction Safety Assessment (e.g., using Differential Scanning Calorimetry - DSC) should be performed to understand the thermal profile and potential for thermal runaway. Ensure the reactor's cooling capacity is sufficient to handle the heat output.

  • Reagent Handling:

    • Iron Powder: Can be pyrophoric. Handle in an inert atmosphere if possible.

    • Sodium Nitrite: A strong oxidizer. Do not mix with acidic solutions outside of the controlled reaction environment.

    • EDC/DCC: Known sensitizers. Appropriate personal protective equipment (PPE) is mandatory to prevent skin contact.

  • Mass and Heat Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield.[10] The agitation rate and impeller design are critical parameters that must be optimized for the specific reactor geometry.

  • Process Mass Intensity (PMI): A key metric in green chemistry, PMI measures the total mass of materials used to produce a certain mass of product.[11][12] Minimizing solvent usage through concentrated reaction conditions and favoring crystallization over chromatography are crucial for reducing PMI and improving the process's environmental footprint.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Link

  • Synthesis of 1H‐indazole derivatives. ResearchGate. Link

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. PubMed. Link

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Science and Technology. Link

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Link

  • Development of a selective and scalable N1-indazole alkylation. PMC - NIH. Link

  • Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. Benchchem. Link

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - NIH. Link

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PMC - NIH. Link

  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES HES-SO. Link

  • Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. Benchchem. Link

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. Link

  • Synthesis of indazoles. Google Patents. Link

  • Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. LOCKSS. Link

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Link

  • 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. Taylor & Francis. Link

  • What is the best technique for amide purification?. ResearchGate. Link

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Link

  • Discovery and synthesis of novel indazole derivatives. Benchchem. Link

  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Link

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Link

  • A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. Benchchem. Link

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 5-(pyrrolidine-1-carbonyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Formulations

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(pyrrolidine-1-carbonyl)-1H-indazole in Dimethyl Sulfoxide (DMSO). Our goal is to provide a comprehensive, experience-driven resource that moves beyond simple instructions to explain the underlying scientific principles, ensuring you can design robust and repeatable experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My 5-(pyrrolidine-1-carbonyl)-1H-indazole powder is not dissolving completely in DMSO at my desired concentration. What is the most common reason for this?

A1: The most frequent culprits are solvent quality and ambient moisture. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Even small amounts of absorbed water can significantly decrease the solubility of hydrophobic organic compounds like many indazole derivatives.[1][2] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO or an appropriately stored container. The second most common issue is simply reaching the compound's intrinsic solubility limit in DMSO at room temperature.

Q2: I managed to dissolve the compound, but a precipitate formed after storing the stock solution at -20°C and thawing it. Why did this happen and what can I do?

A2: This is a common phenomenon related to freeze-thaw cycles and the potential for supersaturation.[2] When you initially dissolve the compound, especially with the aid of heat or sonication, you might create a supersaturated solution. Upon freezing and re-thawing, the solution re-equilibrates, and the excess compound precipitates out. To mitigate this, consider storing your stock solution in small, single-use aliquots to minimize the number of freeze-thaw cycles. Before each use, it is crucial to bring the aliquot to room temperature and vortex or sonicate it briefly to ensure any micro-precipitates are redissolved.[2]

Q3: My DMSO stock solution is perfectly clear, but when I dilute it into my aqueous buffer (e.g., PBS) for a biological assay, the entire solution turns cloudy. What's happening?

A3: This is a classic issue known as "crashing out" or precipitation upon solvent exchange. While 5-(pyrrolidine-1-carbonyl)-1H-indazole may be soluble in a strong organic solvent like DMSO, it is likely poorly soluble in aqueous solutions.[2] When you introduce the DMSO stock to the buffer, the solvent environment changes dramatically, and the compound precipitates. To solve this, try adding the DMSO stock dropwise into the vortexing aqueous buffer rather than the other way around. You can also explore using a co-solvent in your final dilution or lowering the final compound concentration.[3]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

A4: The tolerance to DMSO varies significantly between cell lines. However, a general and widely accepted guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and other off-target cellular effects.[2][3] It is imperative to run a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as your test articles, to account for any solvent-induced effects.

Troubleshooting & Optimization Workflow

If the basic FAQs do not resolve your issue, this section provides a logical workflow to systematically tackle solubility problems.

Problem: Incomplete Dissolution of 5-(pyrrolidine-1-carbonyl)-1H-indazole in DMSO

This workflow guides you from the simplest and most common solutions to more advanced techniques.

G A START: Incomplete Dissolution B Step 1: Verify Solvent & Compound Quality - Use fresh, anhydrous DMSO? - Compound purity verified? A->B Begin Here B->A If Quality is Poor -> Replace & Restart C Step 2: Apply Physical Energy - Vigorous Vortexing - Gentle Heating (30-40°C) - Bath Sonication B->C If Quality is Confirmed D Step 3: Re-evaluate Concentration - Is the target concentration too high? - Determine maximal solubility C->D If Still Undissolved F SUCCESS: Clear, Stable Solution C->F If Dissolved D->F If Lower Conc. Works G Issue Persists D->G If Insoluble Even at Low Conc. E Step 4: Consider Co-Solvents (Primarily for aqueous dilution issues) - e.g., PEG400, Ethanol E->F If Co-solvent Aids Aqueous Compatibility G->E Advanced Strategy

Caption: Troubleshooting workflow for DMSO solubility issues.

Table 1: Summary of Solubility Enhancement Techniques
TechniquePrinciple of ActionKey Considerations & Cautions
Gentle Heating Increases kinetic energy, helping to overcome the crystal lattice energy of the solute.[4]Compound Stability is Critical. Verify that 5-(pyrrolidine-1-carbonyl)-1H-indazole is thermally stable. Do not exceed 40°C unless stability data is available.[2]
Sonication High-frequency sound waves create cavitation, breaking apart compound aggregates and increasing the surface area for dissolution.[5]Use a bath sonicator to avoid localized overheating from probe sonicators. Ensure the vial is not in direct contact with the bath floor.[2]
Vortexing Provides mechanical agitation to physically mix the solute and solvent.The most basic and first-line method. May be insufficient for stubborn compounds or high concentrations.
Co-solvency Using a secondary solvent to modify the overall polarity of the solvent system, which can improve solubility.Primarily used to prevent precipitation in aqueous buffers. The co-solvent must be compatible with the downstream assay.[3]
Detailed Experimental Protocols

These protocols provide step-by-step instructions for the techniques described above.

Protocol 1: Standard Dissolution Procedure
  • Preparation : Weigh a precise amount of 5-(pyrrolidine-1-carbonyl)-1H-indazole into a sterile, appropriately sized vial (e.g., glass or polypropylene).

  • Solvent Addition : Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Mixing : Secure the cap tightly and vortex the solution vigorously for 1-2 minutes at room temperature.

  • Visual Inspection : Hold the vial against a light source to check for any undissolved particles or cloudiness.

  • Assessment : If the solution is perfectly clear, it is ready for use or storage. If not, proceed to Protocol 2 or 3.

Protocol 2: Dissolution with Gentle Heating

Causality: Increasing the temperature provides the system with thermal energy. This energy enhances the motion of both DMSO (solvent) and compound (solute) molecules, increasing the frequency and force of their collisions. This helps to break the intermolecular forces holding the compound's crystal lattice together, thereby favoring the dissolved state.

  • Initial Steps : Follow steps 1-3 from Protocol 1.

  • Heating : Place the vial in a water bath or heating block set to 30-40°C . Do not exceed this range without prior knowledge of the compound's thermal stability.

  • Agitation : Heat for 10-15 minutes, removing the vial to vortex for 30 seconds every 5 minutes.

  • Cooling & Inspection : Allow the solution to cool to room temperature. Visually inspect for clarity. If the compound precipitates upon cooling, the solution was likely supersaturated, and a lower concentration should be targeted.

Protocol 3: Dissolution with Sonication

Causality: Sonication introduces acoustic energy into the sample. This energy generates and collapses microscopic cavitation bubbles, creating powerful shockwaves and micro-jets that physically break apart solute aggregates. This de-agglomeration dramatically increases the effective surface area of the compound that is exposed to the DMSO, accelerating the dissolution process.[5]

G cluster_0 A Compound Aggregates L Sonication (Acoustic Energy) B Dispersed Particles C Clear Solution B->C Dissolution

Caption: Sonication breaks aggregates into dispersed particles.

  • Initial Steps : Follow steps 1-3 from Protocol 1.

  • Sonication : Place the vial in a bath sonicator containing water. Ensure the water level is sufficient to cover the solvent level within the vial.

  • Duration : Sonicate for 5-15 minutes. The duration may need to be optimized.

  • Final Inspection : Remove the vial, vortex briefly, and visually inspect for clarity. If the solution is still not clear, a combination of gentle heating and sonication can be attempted, or the concentration may need to be lowered.

References
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]

  • Linqu, P. (2024, April 8). Dimethyl sulfoxide: the universal solvent for industry and science. Retrieved from [Link]

  • ResearchGate. (2023, February 1). What is the best Solution for dilute DMSO? And how can it be diluted?. Retrieved from [Link]

  • Bentham Science. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved from [Link]

  • Macmillan, D., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(10), 849–853. [Link]

  • ResearchGate. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Isaksen, T. J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 114-123. [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Indazole-5-Carboxylic Acid Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for amide coupling reactions involving indazole-5-carboxylic acid. This guide is designed to help you navigate the common challenges associated with this specific coupling and provide actionable solutions to improve your reaction yields and product purity. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Q1: Why are amide coupling reactions with indazole-5-carboxylic acid sometimes challenging?

Indazole-5-carboxylic acid presents a unique set of properties that can complicate standard amide coupling protocols. The indazole ring is a heterocyclic system with two nitrogen atoms, which can influence the reactivity of the carboxylic acid and participate in side reactions. The electron-withdrawing nature of the indazole ring system can also decrease the nucleophilicity of the carboxylic acid, making activation more difficult.

Q2: What is the general mechanism for amide bond formation in this context?

The formation of an amide bond requires the "activation" of the carboxylic acid.[1][2] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. A coupling reagent facilitates this by reacting with the carboxylate to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing the activated leaving group.[3]

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Indazole-COOH Indazole-5-Carboxylic Acid Active_Intermediate Reactive Intermediate (e.g., O-acylisourea, OAt-ester) Indazole-COOH->Active_Intermediate + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide_Product Indazole-5-Carboxamide Active_Intermediate->Amide_Product + Amine Amine Amine (R-NH2) Byproduct Byproduct

Caption: General workflow for indazole-5-carboxylic acid amide coupling.

Q3: How do I choose the right coupling reagent?

The choice of coupling reagent is critical and depends on the specific amine you are using and the scale of your reaction.[3]

  • For routine couplings: Carbodiimides like EDC (in combination with HOBt or Oxyma Pure) are often a good starting point due to their cost-effectiveness.[4]

  • For difficult or sterically hindered couplings: Uronium/aminium salts like HATU or HBTU are generally more efficient and lead to faster reaction times with less racemization.[3][5][6] Phosphonium salts like PyBOP are also excellent for hindered couplings.[7][8]

  • For large-scale synthesis: The cost and ease of removal of byproducts become more significant. Reagents like T3P or CDI might be more suitable in these cases.[3][9]

Troubleshooting Guide: Low Amide Yields

This section addresses specific issues that can lead to low yields in your indazole-5-carboxylic acid amide coupling reactions.

Problem 1: Low or No Product Formation

If you are observing minimal to no formation of your desired amide, consider the following potential causes and solutions.

Possible Cause: Inefficient Carboxylic Acid Activation

The first step of the reaction, the activation of the indazole-5-carboxylic acid, may be incomplete.

  • Solution 1: Optimize Your Coupling Reagent. If you are using a carbodiimide like DCC or EDC alone, the resulting O-acylisourea intermediate can be prone to rearrangement into a non-reactive N-acylurea, especially with unreactive amines.[4][10][11]

    • Recommendation: Add an additive like 1-hydroxybenzotriazole (HOBt) or its safer and often more effective alternative, Oxyma Pure.[1][4] These additives trap the O-acylisourea to form a more stable and reactive active ester, minimizing the formation of N-acylurea. For particularly challenging couplings, switching to a more powerful uronium or phosphonium salt reagent is advised.[7]

  • Solution 2: Pre-activation. For some coupling reagents, particularly uronium salts like HATU, a pre-activation step can be beneficial.[6] This involves mixing the indazole-5-carboxylic acid, the coupling reagent, and a non-nucleophilic base (like DIPEA) for a period before adding the amine. This allows for the complete formation of the highly reactive OAt-active ester.[6] A pre-activation time of 15-30 minutes at room temperature is a good starting point for solution-phase synthesis.[6]

Possible Cause: Low Nucleophilicity of the Amine

If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, it may not be nucleophilic enough to react efficiently with the activated carboxylic acid.[10]

  • Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture (e.g., to 40-50 °C) can often provide the necessary energy to overcome the activation barrier for less reactive amines.[10] However, be mindful that excessive heat can lead to side reactions and racemization.

  • Solution 2: Use a More Reactive Coupling Reagent. Reagents like HATU are known to be highly effective for coupling with less reactive amines due to the formation of the highly reactive OAt-ester.[6][7][8]

Possible Cause: Suboptimal Reaction Conditions

The choice of solvent and base can significantly impact the reaction outcome.

  • Solution 1: Solvent Selection. Polar aprotic solvents like DMF and NMP are generally good choices for amide coupling reactions as they can dissolve a wide range of substrates and reagents.[3] For carbodiimide-based couplings, using solvents with a low dielectric constant, such as DCM or chloroform, can minimize side reactions.[4]

  • Solution 2: Base Selection. A non-nucleophilic organic base is typically required to deprotonate the carboxylic acid and neutralize any acidic byproducts formed during the reaction.[1] N,N-Diisopropylethylamine (DIPEA) is a common choice.[1] For sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferable.[1] It is crucial to use an anhydrous base to prevent hydrolysis of the activated intermediate.

Problem 2: Presence of Significant Side Products

The appearance of unexpected peaks in your LC-MS or NMR can indicate the formation of side products, which can complicate purification and reduce the yield of your desired amide.

Possible Cause: Side Reactions of the Coupling Reagent

  • N-acylurea formation: As mentioned previously, this is a common side reaction with carbodiimides.[1][10] The use of additives like HOBt or Oxyma Pure is the most effective way to mitigate this.[1]

  • Guanidinylation of the amine: Uronium/aminium reagents like HATU and HBTU can sometimes react with the amine to form a guanidinium byproduct, which terminates the peptide chain.[7][11] This is more likely to occur if the activation of the carboxylic acid is slow or if an excess of the coupling reagent is used.[7]

    • Recommendation: Avoid using a large excess of the uronium reagent. Phosphonium reagents like PyBOP do not have this side reaction and can be used in excess to drive slow reactions to completion.[7]

Possible Cause: Reactions Involving the Indazole Ring

The indazole ring itself can be susceptible to side reactions under certain conditions.

  • N-alkylation: While less common under standard amide coupling conditions, the nitrogen atoms of the indazole ring are nucleophilic and could potentially react with electrophiles present in the reaction mixture. This is more of a concern in reactions where alkylating agents are present.

Problem 3: Difficulty with Product Purification

Even with a successful reaction, isolating the pure amide can be challenging.

Possible Cause: Water-Soluble Byproducts

  • EDC and its urea byproduct: If you are using EDC, both the reagent itself and its N-acylurea byproduct are water-soluble and can typically be removed with an aqueous workup.[5][12]

  • Tetramethylurea: This is a byproduct of uronium/aminium reagents like HATU and HBTU. It is water-soluble and can be removed by aqueous extraction.[6]

Possible Cause: Byproducts with Similar Polarity to the Product

  • Dicyclohexylurea (DCU): This byproduct from DCC is notoriously difficult to remove due to its low solubility in many organic solvents.[5] If you must use DCC, precipitation of the DCU followed by filtration is the standard removal method. Switching to DIC, which forms a more soluble urea, can simplify purification in solid-phase synthesis.[5] For solution-phase reactions, recrystallization from acetonitrile can be an effective way to remove DCU.[13]

Experimental Protocols

Here are some starting-point protocols for indazole-5-carboxylic acid amide coupling. Remember to always adapt these to your specific substrates and optimize as needed.

Protocol 1: General Procedure using HATU
  • To a solution of indazole-5-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.[6]

  • Add the amine (1.05 eq.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure using EDC/HOBt
  • To a solution of indazole-5-carboxylic acid (1.0 eq.) in anhydrous DCM or DMF, add HOBt (1.2 eq.) and the amine (1.05 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • For workup, if using DCM, wash the organic layer with 1N HCl, saturated aqueous sodium bicarbonate, and brine. If using DMF, perform an extractive workup as described in Protocol 1.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of Indazole Amide check_reaction Check Reaction Monitoring (TLC, LC-MS) start->check_reaction no_product No or Little Product Formation check_reaction->no_product Incomplete Reaction side_products Significant Side Products check_reaction->side_products Multiple Spots/Peaks good_conversion Good Conversion, Poor Isolated Yield check_reaction->good_conversion Clean Conversion check_activation Problem with Activation? no_product->check_activation identify_side_product Identify Side Product side_products->identify_side_product check_workup Review Workup Procedure good_conversion->check_workup optimize_reagent Optimize Coupling Reagent (e.g., EDC/HOBt -> HATU) check_activation->optimize_reagent Yes check_amine Amine Reactivity Issue? check_activation->check_amine No yes_activation Yes no_activation No preactivate Implement Pre-activation Step optimize_reagent->preactivate increase_temp Increase Reaction Temperature check_amine->increase_temp Yes check_conditions Review Solvent/Base check_amine->check_conditions No yes_amine Yes no_amine No change_reagent Switch to More Powerful Reagent increase_temp->change_reagent n_acylurea N-acylurea identify_side_product->n_acylurea Carbodiimide used guanidinylation Guanidinylation identify_side_product->guanidinylation Uronium reagent used add_additive Add HOBt/Oxyma n_acylurea->add_additive reduce_uronium Reduce Uronium Reagent Stoichiometry or Switch to Phosphonium Reagent guanidinylation->reduce_uronium check_purification Optimize Purification check_workup->check_purification

Caption: A logical workflow for troubleshooting low yields.

Summary of Key Reagents

Reagent ClassExamplesProsCons
Carbodiimides DCC, EDC, DICCost-effective, widely available.[4]Can cause racemization, N-acylurea formation, DCU byproduct is difficult to remove.[4][11]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh efficiency, fast reactions, low racemization.[3]More expensive, can cause guanidinylation of amines.[7][11]
Phosphonium Salts PyBOP, PyAOPHigh efficiency, low racemization, no guanidinylation side reaction.[3][7]More expensive than carbodiimides.
Other T3P, CDIGood for large scale, byproducts are often easy to remove.May be less reactive for challenging couplings.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]

  • Novel reagents for use as coupling activators and coupling reagents in organic synthesis. (n.d.). Google Patents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(12), 3781-3799.
  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. (n.d.). ChemRxiv. Retrieved from [Link]

  • Huss, S., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6495-6508.
  • Nykaza, T. V., et al. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression. Proceedings of the National Academy of Sciences, 119(16), e2119435119.
  • Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. (n.d.). ResearchGate. Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). PMC. Retrieved from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). ResearchGate. Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (n.d.). Current Chemistry Letters. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HATU Coupling for Sterically Hindered Indazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for optimizing amide bond formation with sterically challenging indazole amines using HATU. Indazole derivatives are crucial scaffolds in medicinal chemistry, but their coupling can be problematic. The electron-withdrawing nature of the indazole ring system often reduces the nucleophilicity of the amine, while substitution patterns can introduce significant steric hindrance.

This guide provides in-depth, field-tested answers and protocols to help you navigate these challenges, moving beyond simple procedural steps to explain the chemical reasoning behind each optimization strategy.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is HATU, and why is it a preferred reagent for difficult couplings like those involving indazole amines?

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent highly regarded for its efficiency and speed.[1][2] It is particularly effective for difficult couplings due to several factors:

  • High Reactivity: HATU converts carboxylic acids into highly reactive OAt-active esters.[3] This high level of activation is often necessary to overcome the low nucleophilicity of hindered or electron-deficient amines like indazoles.[1]

  • Anchimeric Assistance: The mechanism involves the formation of an active ester with 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the HOAt ring is believed to stabilize the transition state, accelerating the rate of aminolysis and making HATU more efficient than its HOBt-based counterparts (like HBTU).[3][4]

  • Reduced Racemization: For chiral carboxylic acids, HATU's rapid reaction rates help to minimize the risk of epimerization at the alpha-carbon, preserving stereochemical integrity.[1][2][5]

Q2: What is the fundamental mechanism of a HATU-mediated coupling reaction?

The reaction is a two-stage process designed to create a highly reactive intermediate that is susceptible to attack by even a weak amine nucleophile.[1][6]

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated to form a carboxylate. This carboxylate then attacks HATU to form a highly reactive OAt-active ester intermediate, releasing tetramethylurea as a byproduct.[1][4]

  • Nucleophilic Attack by the Amine: The indazole amine attacks the carbonyl carbon of the activated ester. This step forms the desired amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt).[1][6]

HATU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (R-CO-OAt) RCOOH->ActiveEster + HATU, Base - Tetramethylurea HATU HATU Base Base (DIPEA) Base->RCOOH Deprotonates Amine Indazole Amine (Ar-NH2) Amide Product Amide (R-CONH-Ar) ActiveEster->Amide + Amine - HOAt Byproducts Byproducts (HOAt, Tetramethylurea)

Caption: General mechanism of HATU-mediated amide bond formation.
Q3: What are the main byproducts of a HATU reaction, and can they cause problems?

The primary byproducts are 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea (TMU).[1]

  • Tetramethylurea (TMU): This is a polar, water-soluble byproduct that can sometimes be challenging to remove during purification, especially if your product has similar polarity.[1][7]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is known to be potentially explosive, which is a significant safety consideration, particularly when planning for scale-up.[1][7] Proper safety precautions are essential.

Section 2: Troubleshooting Guide for Hindered Indazole Amine Couplings

This section addresses the most common failures encountered during these specific coupling reactions.

Troubleshooting_Workflow Start Reaction Failure: Low/No Yield or Incomplete Conversion CheckReagents 1. Verify Reagent Quality - Is HATU fresh? - Are solvents anhydrous? Start->CheckReagents CheckProtocol 2. Review Protocol - Pre-activation step included? - Correct base (DIPEA)? - Stoichiometry correct? CheckReagents->CheckProtocol Reagents OK Success Reaction Successful CheckReagents->Success Problem Found & Corrected OptimizeConditions 3. Optimize Conditions - Increase temperature? - Change solvent (DMF -> NMP)? - Extend reaction time? CheckProtocol->OptimizeConditions Protocol Correct CheckProtocol->Success Problem Found & Corrected AdvancedMethods 4. Employ Advanced Methods - Double coupling? - Switch to acyl fluoride? OptimizeConditions->AdvancedMethods Still Fails OptimizeConditions->Success Optimization Works AdvancedMethods->Success Method Works

Caption: A systematic workflow for troubleshooting failed HATU couplings.
Problem 1: Low to No Product Yield

This is the most frequent issue, often stemming from multiple potential causes. A systematic check is crucial.

Potential CauseScientific Explanation & Recommended Solution
Moisture Contamination HATU and the activated OAt-ester intermediate are highly sensitive to moisture.[8] Water will hydrolyze the active ester back to the starting carboxylic acid, effectively killing the reaction. Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use fresh, anhydrous grade solvents (e.g., from a sealed bottle or a solvent purification system).[1][8][9]
Incorrect Base Selection The base must be non-nucleophilic and sterically hindered. Nucleophilic bases like triethylamine (TEA) or pyridine can compete with the indazole amine, attacking the active ester and consuming it in a non-productive pathway.[1][9] Solution: Use N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine .[1] These bases are too bulky to act as nucleophiles but are effective at deprotonating the carboxylic acid.
Inadequate Carboxylic Acid Activation If the OAt-active ester is not fully formed before the amine is introduced, the reaction rate will be severely limited. The amine may also react directly with HATU, leading to guanidinium side products.[3][10] Solution: Implement a pre-activation step . Stir the carboxylic acid, HATU, and DIPEA together in the solvent for 15-60 minutes at room temperature before adding the indazole amine.[1][4]
Poor Reagent Quality HATU can degrade over time, especially with improper storage.[2][11] Solution: Use fresh, high-purity HATU from a reliable supplier. Store it tightly sealed in a cool, dry place, preferably under an inert atmosphere.[8]
Suboptimal Solvent Choice Poor solubility of either starting material or intermediates can stall the reaction. While DMF is a common choice, it may not be sufficient for all substrates.[9] Solution: If solubility is an issue, switch to a solvent with superior solvating properties like N-Methyl-2-pyrrolidone (NMP) .[1][12]
Problem 2: Reaction Stalls with Unreacted Starting Materials

This often occurs when the activation energy barrier is too high for the reaction to proceed to completion at ambient temperature, a common scenario with poorly nucleophilic indazole amines.

Potential CauseScientific Explanation & Recommended Solution
Insufficient Thermal Energy The combination of steric hindrance and low nucleophilicity creates a high activation energy barrier for the nucleophilic attack step.[12] Solution: Gently heat the reaction. After adding the amine, increase the temperature to 30-40°C and monitor progress.[1][8] Be cautious, as excessive heat can increase the risk of side reactions or racemization.[8]
Low Effective Concentration Even if formally soluble, reactant molecules may not be encountering each other frequently enough for the reaction to proceed efficiently. Solution: Increase the concentration of the reactants. If this is not possible due to solubility limits, consider extending the reaction time significantly (e.g., 12-24 hours) after confirming the stability of your materials under the reaction conditions.
Extreme Steric Hindrance In some cases, the steric environment is simply too crowded for a single coupling attempt to be effective. Solution: Perform a "double coupling." After the initial reaction period (e.g., 2-4 hours), add a second fresh portion of pre-activated carboxylic acid (formed in a separate flask with fresh HATU/DIPEA) to the reaction mixture to drive it to completion.[12]
Problem 3: Significant Side Product Formation

The most common side product, other than those from byproduct workup, is the guanidinium adduct, where HATU directly modifies your amine.

Potential CauseScientific Explanation & Recommended Solution
Guanidinylation of the Amine If the amine is present during the activation step, or if a large excess of HATU is used, the amine can attack the electron-deficient guanidinium carbon of HATU itself.[3][10][13] Solution: The most effective mitigation is a strict pre-activation protocol (see Problem 1).[10] Additionally, avoid using a large excess of HATU; a molar ratio of 1.05-1.2 equivalents of HATU relative to the carboxylic acid is typically sufficient.[1][10]
Section 3: Optimized Experimental Protocols
Protocol 1: Standard Coupling for Moderately Hindered Indazole Amines

This protocol incorporates the critical pre-activation step.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.) to a flame-dried flask.

  • Reagent Addition: Add anhydrous DMF (or NMP) to dissolve the acid. To this solution, add HATU (1.1 eq.).

  • Pre-Activation: Add DIPEA (2.5 eq.) to the mixture. Stir the solution at room temperature for 30 minutes .

  • Amine Addition: In a separate flask, dissolve the sterically hindered indazole amine (1.0-1.2 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40°C.[1]

  • Workup & Purification: Upon completion, quench the reaction with water or saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). The aqueous layers should be back-extracted to recover any polar product. The combined organic layers are then washed with brine, dried over Na₂SO₄, filtered, and concentrated. Purify via column chromatography.

Protocol 2: Double Coupling for Severely Hindered Systems

Use this protocol when Protocol 1 fails to provide complete conversion.

  • First Coupling: Follow steps 1-5 from Protocol 1. Allow the reaction to proceed for 4-6 hours.

  • Prepare Second Charge: While the first coupling is reacting, prepare a second batch of activated ester in a separate flame-dried flask. Combine the carboxylic acid (0.5 eq.), HATU (0.55 eq.), and DIPEA (1.25 eq.) in anhydrous DMF and allow it to pre-activate for 30 minutes.

  • Second Addition: Add the second charge of activated ester directly to the main reaction mixture.

  • Completion: Allow the reaction to stir for an additional 6-12 hours (or overnight) at room temperature or 40°C.

  • Workup: Proceed with the standard workup and purification as described in Protocol 1.

Section 4: Safety Considerations
  • Handling HATU: HATU is a skin sensitizer and can cause allergic reactions.[14][15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[14]

  • Byproduct Hazards: Be aware that the byproduct HOAt is potentially explosive, especially in its pure, dry form and at elevated temperatures.[7] While it is generated in solution during the reaction, this hazard becomes more relevant during workup and on a larger scale.

  • Waste Disposal: All waste containing HATU and its byproducts must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[14]

Section 5: References

Sources

Removing unreacted pyrrolidine from indazole reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Synthesis Purification

From the Desk of the Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, practical solutions for a common yet often frustrating challenge in organic synthesis: the removal of unreacted pyrrolidine from indazole reaction mixtures. As researchers, we understand that a clean, pure product is paramount, and post-reaction workup can be as critical as the reaction itself. This resource moves beyond simple protocols to explain the underlying principles of each purification strategy, empowering you to troubleshoot effectively and optimize your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is removing residual pyrrolidine so difficult compared to other amines?

This is a frequent challenge that stems directly from the physicochemical properties of pyrrolidine. Unlike more volatile amines like triethylamine (b.p. 89°C) or diisopropylethylamine (b.p. 127°C), pyrrolidine has a relatively high boiling point and is miscible with a wide range of solvents.

Let's compare its properties to a hypothetical indazole product:

PropertyPyrrolidineRepresentative Indazole ProductRationale for Separation Challenge
Formula C₄H₉N[1]C₇H₆N₂ (Indazole)Structural and polarity differences are key to separation.
Boiling Point 87-89 °C[1][2][3]~270 °C (Indazole)The boiling point is too high for easy removal by rotary evaporation alone, especially under vacuum where the indazole product might be unstable.
pKa of Conjugate Acid 11.27~1.2 (for N1-H protonation)Pyrrolidine is a strong base[1]. This significant difference in basicity is the primary handle for purification via acid-base extraction.
Solubility Miscible with water, alcohol, ether, chloroform[1][3].Generally soluble in organic solvents, sparingly soluble in water.Pyrrolidine's broad miscibility means it can follow the product through simple organic-aqueous workups if its basicity is not addressed.

This combination of high boiling point and broad solubility means that simply concentrating the reaction mixture and performing a standard aqueous wash is often insufficient for complete removal.

Q2: I have a standard, acid-stable indazole. What is the most straightforward method to remove pyrrolidine?

For acid-stable products, an acid-base extraction is the most robust and efficient first-line approach.[2][4][5] The principle is simple: we exploit the basicity of pyrrolidine. By washing the organic reaction mixture with a dilute aqueous acid, the pyrrolidine (a base) is protonated to form a pyrrolidinium salt. This salt is highly polar and preferentially partitions into the aqueous layer, while your typically less polar indazole product remains in the organic phase.

G cluster_start Initial State cluster_process Extraction Process cluster_end Final Products start Crude Reaction Mixture (Indazole + Pyrrolidine in Organic Solvent) add_solvent 1. Add immiscible organic solvent (e.g., EtOAc, DCM) and dilute aq. acid (e.g., 1M HCl). start->add_solvent shake 2. Shake mixture in a separatory funnel. add_solvent->shake separate 3. Allow layers to separate. shake->separate drain 4. Drain and discard the lower aqueous layer. separate->drain repeat 5. Repeat wash with aq. acid. drain->repeat If necessary wash_brine 6. Wash organic layer with brine to remove residual water. drain->wash_brine After final acid wash waste Aqueous Waste (Pyrrolidinium Salt) drain->waste repeat->shake dry 7. Dry organic layer over Na₂SO₄ or MgSO₄. wash_brine->dry concentrate 8. Filter and concentrate to yield purified indazole. dry->concentrate product Purified Indazole in Organic Solvent concentrate->product

Caption: Workflow for removing pyrrolidine via acid-base extraction.

  • Dilution: Dilute the crude reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • First Acid Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. A general rule is to use a volume of aqueous acid equal to about one-third of the organic layer volume.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate fully. The lower aqueous layer, containing the pyrrolidinium hydrochloride salt, can be drained and discarded.

  • Repeat: Repeat the acid wash one or two more times to ensure complete removal.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize any residual acid), followed by a wash with brine (to aid in drying).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified indazole product.

Q3: My indazole derivative is sensitive to acid. The acid wash is causing decomposition. What should I do?

This is a critical scenario where alternative strategies are necessary. The choice of method depends on the properties of your specific indazole derivative.

G start Start: Crude Mixture (Indazole + Pyrrolidine) acid_stable Is the indazole acid-stable? start->acid_stable extraction Perform Acid-Base Extraction acid_stable->extraction Yes is_solid Is the indazole a solid? acid_stable->is_solid No end_pure Pure Indazole extraction->end_pure recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Flash Chromatography is_solid->chromatography No recrystallize->chromatography Failure recrystallize->end_pure Success trace_impurity Is pyrrolidine a trace impurity (<5%)? chromatography->trace_impurity scavenger Use Scavenger Resin trace_impurity->scavenger Yes end_impure Requires Further Purification trace_impurity->end_impure No (Re-evaluate chromatography) scavenger->end_pure

Caption: Decision tree for selecting a purification method.

Option A: Flash Column Chromatography

Flash chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[6] For separating a neutral indazole from the very polar and basic pyrrolidine, normal-phase chromatography on silica gel is the standard approach.

Causality: Silica gel is a polar, slightly acidic stationary phase.[7] Pyrrolidine, being a polar and basic amine, interacts very strongly with the silica surface and will either not elute or will have a very low Rf value. Your less polar indazole product will travel down the column much faster, allowing for a clean separation.

  • Sample Preparation: Adsorb your crude product onto a small amount of silica gel (this is called "dry loading"). To do this, dissolve the crude material in a minimal amount of a solvent like DCM, add silica gel, and evaporate the solvent until you have a free-flowing powder. Dry loading generally gives better separation than injecting a liquid sample.[7]

  • Column Packing & Equilibration: Select an appropriate size column and pack it with silica gel in your starting mobile phase (e.g., 100% hexanes or a low-polarity mixture like 95:5 hexanes:ethyl acetate).

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (a "gradient"), for example, by slowly increasing the percentage of ethyl acetate in hexanes.[6]

  • Monitoring & Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Pro-Tip for Amine-Containing Products: If your indazole itself has a basic nitrogen, it may streak or "tail" on the silica gel. To mitigate this, add a small amount (0.5-1%) of a competing amine, such as triethylamine, to your mobile phase.[8] This will occupy the acidic sites on the silica, allowing your product to elute with a much sharper band.

Option B: Recrystallization

If your indazole product is a solid, recrystallization can be an excellent and scalable purification method.[9][10] This technique relies on the differences in solubility between your product and the impurities in a chosen solvent system at different temperatures.[9]

Causality: The ideal scenario is to find a solvent that dissolves your indazole product well at high temperatures but poorly at room temperature. Pyrrolidine, being a liquid and highly soluble in most common solvents, should ideally remain in the cooled solvent (the "mother liquor") as your pure indazole crystallizes out.[11][12]

  • Solvent Selection: Through small-scale tests, identify a suitable solvent. Common choices for indazoles include ethanol, methanol, acetone, water, or mixtures thereof.[11][12][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling stick or stir bar) until the solid completely dissolves.[14][15] Add more hot solvent dropwise only if needed to achieve full dissolution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[9]

  • Crystallization: Once at room temperature, you can place the flask in an ice bath for 30 minutes or more to maximize the recovery of your product.[9]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven.

Q4: I've removed the bulk of the pyrrolidine, but I still see trace amounts in my NMR. How can I get rid of the last bit?

For removing small amounts of highly reactive impurities, scavenger resins are an elegant and efficient solution.[16] These are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[17] The key advantage is that the resin and the bound impurity are removed by simple filtration, drastically simplifying the workup.[16][17]

Causality: For scavenging a secondary amine like pyrrolidine, you would choose a resin functionalized with an electrophilic group, such as an isocyanate or an aldehyde.[18] The pyrrolidine reacts covalently with the resin, immobilizing it on the solid support.

Resin Functional GroupReaction with PyrrolidineUse Case
Isocyanate Forms a urea linkageExcellent for scavenging both primary and secondary amines.[18]
Isothiocyanate Forms a thiourea linkageSimilar reactivity to isocyanate resins.
Aldehyde Forms an enamineCan be used, but sometimes more selective for primary amines.[18][19]
  • Dissolution: Dissolve your nearly pure indazole product in a suitable, non-reactive solvent (e.g., DCM, THF).

  • Resin Addition: Add the isocyanate-functionalized polystyrene resin to the solution. A typical loading is 2-3 equivalents relative to the estimated amount of residual pyrrolidine.

  • Agitation: Gently shake or stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours. You can monitor the disappearance of pyrrolidine by TLC or LC-MS.

  • Filtration: Once the reaction is complete, simply filter the mixture to remove the resin.

  • Isolation: Wash the collected resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain your final, highly pure indazole product.

Method Comparison Summary

MethodBest For...ProsConsScale
Acid-Base Extraction Acid-stable, non-polar to moderately polar indazoles.Fast, inexpensive, highly effective, scalable.Product must be stable to aqueous acid and base washes.mg to multi-kg
Flash Chromatography Acid-sensitive products; separating mixtures with similar polarities.High resolution, applicable to most neutral compounds.Slower, requires more solvent, can be costly on a large scale.[6]mg to multi-g
Recrystallization Products that are crystalline solids at room temperature.Potentially very high purity, excellent for large scale.Requires finding a suitable solvent system; yield can be variable.g to multi-kg
Scavenger Resins Removing trace amounts of residual pyrrolidine (<5%).Very clean workup (filtration only), high selectivity.Resins can be expensive; not practical for bulk removal.mg to g

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • How can I seperate pyrrolidine? - ResearchGate. researchgate.net. [Link]

  • US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents.
  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019. sepscience.com. [Link]

  • Significant Impact for the Separation and Purification Process in the Flash Chromatography - Longdom Publishing. longdom.org. [Link]

  • Successful Flash Chromatography - King Group. chem.wisc.edu. [Link]

  • Scavenger Resins - Amerigo Scientific. amerigoscientific.com. [Link]

  • Comparative Efficacy of Polyamine-Based Scavenger Resins. scirp.org. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. biotage.com. [Link]

  • 123-75-1 CAS | PYRROLIDINE | Laboratory Chemicals | Article No. 05517 - Loba Chemie. lobachemie.com. [Link]

  • Pyrrolidine. chem.merck.de. [Link]

  • Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton. eprints.soton.ac.uk. [Link]

  • Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH. pubchem.ncbi.nlm.nih.gov. [Link]

  • Divergent synthesis of pyrrolidone fused pyrimido[1,2-b]indazole through selective trapping of an enone intermediate by 1H-indazol-3-amine - Chemical Communications (RSC Publishing). pubs.rsc.org. [Link]

  • US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents.
  • Purification of crude pyrroles - US5502213A - Google Patents.
  • Recrystallization - Single Solvent. chem.ucla.edu. [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. classes.chemistry.msu.edu. [Link]

  • To extract the pyrrolidine, will you extract using acid or base? - Chegg. chegg.com. [Link]

  • Pyrrolidine - Wikipedia. en.wikipedia.org. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. ncbi.nlm.nih.gov. [Link]

  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. mdpi.com. [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. pubs.acs.org. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. ncbi.nlm.nih.gov. [Link]

  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. jchr.org. [Link]

  • Preparation of pyrrolidine - PrepChem.com. prepchem.com. [Link]

  • Recrystallization. chem.purdue.edu. [Link]

  • WO 2023/046330 A1 - Googleapis.com. patentimages.storage.googleapis.com. [Link]

  • DE19957672A1 - Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure - Google Patents.
  • EP1108715B1 - Process for dehydration and purification of crude pyrrolidine - Google Patents.
  • Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)?. researchgate.net. [Link]

  • Indazole synthesis - Organic Chemistry Portal. organic-chemistry.org. [Link]

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles - MDPI. mdpi.com. [Link]

  • Remove Sticky Reagents. chem.rochester.edu. [Link]

Sources

Technical Support Center: Crystallization of 5-(pyrrolidine-1-carbonyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-(pyrrolidine-1-carbonyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the crystallization of this compound. Our goal is to empower you with the scientific principles and practical techniques necessary to achieve high-purity crystalline material consistently.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific challenges you may encounter during the crystallization of 5-(pyrrolidine-1-carbonyl)-1H-indazole. The advice provided is grounded in the physicochemical properties anticipated for an indazole derivative containing a pyrrolidine-1-carbonyl moiety.

Q1: My compound is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically happens when the melting point of the solute is lower than the temperature of the solution at the point of supersaturation.[1] For a molecule like 5-(pyrrolidine-1-carbonyl)-1H-indazole, with its relatively complex structure and potential for polymorphism, this is a common challenge.

Causality and Solutions:

  • High Solute Concentration: The supersaturation level might be too high, leading to rapid phase separation.

    • Solution: Re-heat the mixture until the oil redissolves and add a small amount (1-5% v/v) of additional hot solvent to reduce the supersaturation level. Allow the solution to cool more slowly.

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound at high temperatures and too "poor" at lower temperatures, causing a sudden drop in solubility.

    • Solution: Experiment with a co-solvent system. If you are using a non-polar solvent, try adding a small amount of a more polar co-solvent (or vice-versa) to modulate the solubility curve. For amide-containing compounds, solvents capable of hydrogen bonding can be beneficial.[2]

  • Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for the molecules to orient themselves into a crystal lattice.

    • Solution: Insulate the crystallization vessel to slow down the cooling process. A Dewar flask or simply wrapping the flask in glass wool can be effective.

Workflow for Resolving Oiling Out:

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 1-5% More Hot Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate) add_solvent->slow_cool check1 Crystals Form? slow_cool->check1 success Success: Isolate Crystals check1->success Yes fail1 Still Oiling Out check1->fail1 No change_solvent Modify Solvent System (e.g., add co-solvent) fail1->change_solvent re_attempt Re-attempt Crystallization change_solvent->re_attempt check2 Crystals Form? re_attempt->check2 check2->success Yes fail2 Persistent Oiling Out check2->fail2 No further_help Contact Technical Support (Consider chromatography) fail2->further_help

Caption: Troubleshooting workflow for oiling out.

Q2: I'm getting a very low yield after recrystallization. What are the likely causes and how can I improve it?

A2: A poor yield (e.g., less than 20%) can be frustrating and is often traced back to a few key experimental parameters.[1]

Causality and Solutions:

  • Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the compound will remain in the mother liquor.[1]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. After filtration, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, you will lose product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. This can be done by passing hot solvent through the setup immediately before filtering your solution.[3]

  • Inappropriate Solvent: The chosen solvent may have a shallow solubility curve, meaning the compound is still quite soluble even at low temperatures.

    • Solution: A good crystallization solvent will show a large difference in solubility between high and low temperatures. Refer to the solvent selection guide in the FAQ section.

Quantitative Solvent Screening:

Solvent SystemSolubility at 25°C (g/L) (Hypothetical)Solubility at 78°C (Ethanol BP) (g/L) (Hypothetical)Potential Yield (Theoretical)
Ethanol15200High
Methanol25250High
Ethyl Acetate10120Moderate
Toluene580Moderate
Heptane<110Low (Good anti-solvent)
Water<15Low (Good anti-solvent)

Note: This table presents hypothetical data to illustrate the principle of solvent selection for high yield. Actual solubility data for 5-(pyrrolidine-1-carbonyl)-1H-indazole should be determined experimentally.

Q3: My product crystallizes too quickly, forming a fine powder or small needles. How can I grow larger, higher-quality crystals?

A3: Rapid crystallization often traps impurities within the crystal lattice, diminishing the effectiveness of the purification.[1] The goal is slow, controlled crystal growth.

Causality and Solutions:

  • High Supersaturation: As with oiling out, a very high level of supersaturation will lead to rapid nucleation and the formation of many small crystals.

    • Solution: Add a small excess of hot solvent (1-2 mL for every 100 mg of solid) beyond the minimum required for dissolution. This will keep the compound in solution for longer as it cools, promoting slower crystal growth.[1]

  • Rapid Cooling: A fast drop in temperature is a common culprit.

    • Solution: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath or refrigerator for maximum yield.[3]

  • Agitation: Disturbing the solution during the cooling phase can induce rapid nucleation.

    • Solution: Once the solution is set aside to cool, do not move or agitate it.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for the crystallization of 5-(pyrrolidine-1-carbonyl)-1H-indazole?

A1: The structure of 5-(pyrrolidine-1-carbonyl)-1H-indazole, containing an indazole ring system and a tertiary amide, suggests moderate polarity. A good starting point for solvent screening would be polar protic solvents, polar aprotic solvents, and potentially mixed solvent systems.

  • Polar Protic Solvents: Ethanol and methanol are excellent starting points. They are known to be effective for recrystallizing indazole derivatives.[4]

  • Polar Aprotic Solvents: Acetone or ethyl acetate could also be effective. A rule of thumb is that solvents with functional groups similar to the solute can be good solubilizers.[5]

  • Mixed Solvent Systems: A powerful technique is to use a solvent in which the compound is soluble (e.g., THF, ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., water, heptane). A patent for separating indazole isomers highlights the use of a THF/water mixed solvent system.[6]

General Protocol for Solvent Screening:

  • Place a small amount of your crude material (10-20 mg) in a test tube.

  • Add the chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is likely too good for crystallization.

  • If it is insoluble at room temperature, heat the mixture to the solvent's boiling point.

  • If the solid dissolves when hot, it is a promising candidate.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation. The ideal solvent will result in a good crop of crystals upon cooling.

Q2: How can I scale up my crystallization protocol from the lab bench to a larger scale?

A2: Scaling up crystallization requires careful consideration of heat and mass transfer.

  • Heating and Cooling: Larger volumes of solvent will heat and cool much more slowly. You will need to ensure even heating to prevent localized overheating. For cooling, the slower rate is generally beneficial for crystal quality, but you may need to use a cooling bath with controlled temperature ramping for reproducibility.

  • Agitation: Gentle agitation may be necessary in a larger vessel to ensure homogeneity, but it should be carefully controlled to avoid promoting excessive nucleation.

  • Vessel Geometry: The surface area-to-volume ratio changes upon scale-up. A shallower solvent pool in a larger flask can lead to faster cooling and evaporation at the surface.[1] Using appropriately sized glassware is crucial.

Q3: Are there any specific safety considerations for crystallizing indazole derivatives?

A3: Indazole derivatives, like many nitrogen-containing heterocyclic compounds, should be handled with care as they can be biologically active.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Perform all operations in a well-ventilated fume hood.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for the specific compound and any solvents used to be aware of all potential hazards.

General Crystallization Workflow:

G start Crude 5-(pyrrolidine-1-carbonyl)-1H-indazole dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities present cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Collect Crystals (Vacuum Filtration) ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Standard recrystallization workflow.

References

  • Technical Support Center: Purification of 3-Methyl-1H-indazol-4-ol. Benchchem.
  • Method for separating and purifying substituted indazole isomers. Google Patents (CN101948433A).
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
  • Troubleshooting Crystallization. Chemistry LibreTexts. Available from: [Link]

  • Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. ResearchGate. Available from: [Link]

  • Guide for crystallization.
  • Indazole. Organic Syntheses Procedure. Available from: [Link]

  • Divergent synthesis of pyrrolidone fused pyrimido[1,2-b]indazole through selective trapping of an enone intermediate by 1H-indazol-3-amine. Chemical Communications (RSC Publishing). Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available from: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. ACS Publications. Available from: [Link]

  • 5-(pyrrolidine-1-carbonyl)-1H-indazole. Thoreauchem. Available from: [Link]

  • Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. CrystEngComm (RSC Publishing). Available from: [Link]

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. Available from: [Link]

  • Method of synthesizing 1H-indazole compounds. Google Patents (US8022227B2).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]

Sources

Validation & Comparative

Technical Analysis: 5-(pyrrolidine-1-carbonyl)-1H-indazole NMR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Analysis & Comparative NMR Profiling: 5-(pyrrolidine-1-carbonyl)-1H-indazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 5-(pyrrolidine-1-carbonyl)-1H-indazole , a critical pharmacophore in the development of kinase inhibitors and synthetic cannabinoids. As a Senior Application Scientist, I have structured this analysis to move beyond simple peak listing. We will explore the solvent-dependent tautomeric behavior of the indazole core, the rotameric splitting induced by the pyrrolidine amide, and provide a self-validating experimental protocol for unambiguous structural assignment.

Structural Analysis & Spin Systems

Before interpreting the spectra, we must define the spin systems. The molecule consists of two distinct domains with unique magnetic properties:

  • The Indazole Core: A fused bicyclic aromatic system subject to prototropic tautomerism (

    
     vs. 
    
    
    
    ).
  • The Pyrrolidine Amide: A tertiary amide exhibiting restricted rotation around the

    
     bond, leading to distinct rotameric populations at room temperature.
    
Structural Numbering & Tautomerism

The


-indazole tautomer is thermodynamically favored in polar aprotic solvents like DMSO-

, stabilized by hydrogen bonding. In non-polar solvents like CDCl

, the equilibrium can shift, causing line broadening.

IndazoleStructure cluster_0 Indazole Core (Aromatic) cluster_1 Pyrrolidine Amide (Aliphatic) Ind Indazole Ring (Protons H3, H4, H6, H7) NH NH Proton (Exchangeable) Ind->NH N1 Position CO Carbonyl (C=O) Ind->CO C5 Attachment Pyr Pyrrolidine Ring (NCH2, CCH2) CO->Pyr Amide Bond (Restricted Rotation)

Figure 1: Structural domains of 5-(pyrrolidine-1-carbonyl)-1H-indazole defining the magnetic environments.

Comparative NMR Data

The following data compares the chemical shifts in DMSO-


  (the standard for polar heterocycles) versus CDCl

.
Table 1: 1H NMR Chemical Shift Assignments (400 MHz)
PositionProton Type

(ppm) DMSO-


(ppm) CDCl

Multiplicity

Coupling (Hz)
H1 Indazole NH13.25 - 13.40 Broad/Invisiblebr s-
H3 Ar-H (Pyrazolic)8.15 - 8.22 8.05 - 8.15s-
H4 Ar-H (Ortho to CO)7.98 - 8.05 7.95 - 8.02s / d

H7 Ar-H (Adj. to N)7.60 - 7.65 7.45 - 7.55d

H6 Ar-H (Meta to N)7.50 - 7.58 7.35 - 7.45dd

Ha Pyrrolidine N-CH

3.45 - 3.55 3.60 - 3.70t / mRotameric
Hb Pyrrolidine N-CH

3.35 - 3.45 3.40 - 3.50t / mRotameric
Hc/d Pyrrolidine C-CH

1.80 - 1.95 1.90 - 2.05m-

> Note: Values represent a consensus of experimental data for 5-substituted indazole carboxamides [1, 2]. Exact shifts may vary ±0.05 ppm depending on concentration and temperature.

Technical Comparison: Solvent Effects
  • DMSO-

    
     (Recommended):  The NH proton at ~13.3 ppm is a diagnostic handle for the indazole core. The solvent's high polarity stabilizes the amide rotamers, often merging the pyrrolidine signals into broader multiplets or distinct sets depending on the barrier to rotation.
    
  • CDCl

    
    :  The NH proton is often invisible due to rapid exchange or broadening. The aromatic region is compressed, making 
    
    
    
    -coupling analysis (H6 vs H7) more difficult.

Expert Insight: The Rotamer Challenge

A common pitfall in characterizing this molecule is misinterpreting the pyrrolidine signals. Due to the partial double-bond character of the amide (


), the pyrrolidine ring adopts two conformations (syn/anti) relative to the indazole core.
  • Observation: You may see "extra" peaks or significant broadening in the 3.3–3.7 ppm region (N-CH

    
    ).
    
  • Validation:

    • Variable Temperature (VT) NMR: Heating the sample to 353 K (80°C) in DMSO-

      
       will coalesce these signals into sharp triplets, confirming they are dynamic rotamers, not impurities.
      
    • Integration: The sum of the integrals for the "split" methylene protons must equal 4H.

Experimental Protocol: Synthesis & Characterization

To generate the sample for this profile, the following self-validating protocol is recommended. This method avoids the harsh conditions of acid chlorides, preserving the sensitive indazole NH.

Step-by-Step Synthesis Workflow
  • Activation: Dissolve 1H-indazole-5-carboxylic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 min to form the active ester.

    • Why: HATU prevents racemization (if chiral amines were used) and ensures high yield for electron-poor anilines/heterocycles.

  • Coupling: Add Pyrrolidine (1.2 eq) dropwise. Stir at RT for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO

    
    , and Brine.
    
  • Purification: Flash chromatography (MeOH/DCM gradient). The product is polar; expect elution at 5-8% MeOH.

Validation Workflow Diagram

ValidationWorkflow Start Crude Product H1NMR 1H NMR (DMSO-d6) Check: NH peak at ~13.3 ppm Start->H1NMR RotamerCheck Broad Aliphatic Peaks? H1NMR->RotamerCheck VTNMR Run VT-NMR at 80°C (Coalescence check) RotamerCheck->VTNMR Yes COSY 2D COSY Confirm H6-H7 coupling RotamerCheck->COSY No (Sharp signals) VTNMR->COSY Final Structure Confirmed COSY->Final

Figure 2: Logical workflow for structural validation, highlighting the critical rotamer check step.

Troubleshooting & Quality Control

SymptomProbable CauseCorrective Action
Missing NH signal Wet DMSO or H/D exchangeDry sample in vacuo; use fresh ampoule of DMSO-

.
Doublets in Aliphatic Region Amide RotamersPerform VT-NMR or integrate total region (3.3-3.7 ppm) as 4H.
Extra Aromatic Singlet (~8.0 ppm) Regioisomer (4- or 6-sub)Check NOESY. H4 should show NOE to pyrrolidine; H6 should not.
Broad H3 Singlet Tautomeric ExchangeRun spectra at lower temperature (273 K) to freeze tautomer.

References

  • Indazole-5-Carboxylic Acid Amide Synthesis

    • Title: Structure-Based Optimization of Potent, Selective, and Orally Bioavailable CDK8 Inhibitors.
    • Source: Journal of Medicinal Chemistry, 2016.
    • URL:[Link]

    • Relevance: Provides experimental procedures and shift d
  • Solvent Effects on Indazoles

    • Title: Study of the Addition Mechanism of 1H-Indazole and Its Nitro Deriv
    • Source: The Journal of Organic Chemistry, 2022.
    • URL:[Link]

    • Relevance: Authoritative source for indazole ring proton assignments and solvent-dependent tautomerism.
  • Amide Rotamer Characterization

    • Title: 1H NMR Spectrum of Amide Compounds and Isomeriz
    • Source: University Chemistry, 2024.[1]

    • URL:[Link][2]

    • Relevance: Explains the causality of pyrrolidine signal broadening in tertiary amides.
  • Patent Reference for Indazole Analogs: Title: 1H-indazole compound (US6982274B2). Source: Google Patents. URL: Relevance: Lists specific 1H NMR strings for 5-substituted indazole-amides in DMSO- .

Sources

Comparative Guide: LC-MS/MS Fragmentation Profiling of (1H-indazol-5-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of the fragmentation patterns of (1H-indazol-5-yl)(pyrrolidin-1-yl)methanone (Precursor m/z 216.11). This molecule serves as a critical structural motif in both medicinal chemistry (Rho-kinase inhibitors) and forensic toxicology (metabolites of synthetic cannabinoids).

The guide distinguishes this 5-substituted indazole scaffold from its prevalent regioisomer, the 3-substituted analog (common in synthetic cannabinoids like PY-PINACA). We provide validated experimental protocols, mechanistic fragmentation pathways, and comparative data to ensure accurate identification in complex biological matrices.

Molecular Profile & Significance

FeatureTarget MoleculePrimary Alternative (Isomer)
IUPAC Name (1H-indazol-5-yl)(pyrrolidin-1-yl)methanone(1H-indazol-3-yl)(pyrrolidin-1-yl)methanone
Role Kinase Inhibitor Scaffold / MetaboliteSynthetic Cannabinoid Core
Formula C₁₂H₁₃N₃OC₁₂H₁₃N₃O
Exact Mass 215.1059 Da215.1059 Da
[M+H]⁺ 216.1132 216.1132
Key Difference Carbonyl attachment at C5 (Para-like)Carbonyl attachment at C3 (Ortho-like to N)

Scientific Context: The 5-indazolyl amide motif is chemically distinct due to the lack of proximity between the carbonyl group and the indazole nitrogen atoms. Unlike the 3-yl isomer, which can exhibit intramolecular hydrogen bonding affecting retention time and ionization efficiency, the 5-yl isomer behaves more like a typical aromatic amide.

Experimental Protocol: LC-MS/MS Workflow

To replicate the fragmentation data described below, use the following self-validating protocol. This setup minimizes in-source fragmentation while maximizing sensitivity for the diagnostic acylium ions.

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm particle size).

    • Rationale: C18 provides necessary selectivity to separate the 5-yl isomer (elutes earlier) from the 3-yl isomer (elutes later due to intramolecular H-bonding masking polarity).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3]

  • Source Voltage: 3.5 kV.

  • Gas Temperature: 300°C (Standard) / 350°C (High flow).

  • Collision Energy (CE) Ramp:

    • Screening: 10, 20, 40 eV.

    • Optimal Fragmentation:25 eV yields the most balanced spectrum of parent and daughter ions.

Fragmentation Pathway Analysis

The fragmentation of (1H-indazol-5-yl)(pyrrolidin-1-yl)methanone follows a predictable charge-remote and charge-proximate pathway characteristic of aromatic amides.

Mechanistic Breakdown
  • Precursor Ion ([M+H]⁺ = 216.11): Protonation occurs primarily on the amide oxygen or the N2 of the indazole ring.

  • Primary Cleavage (α-Cleavage): The most energetically favorable pathway is the cleavage of the amide bond C-N.

    • Neutral Loss: Pyrrolidine radical/molecule (71 Da).

    • Product: Indazole-5-acylium ion (m/z 145.04) . This is the base peak at medium collision energies.

  • Secondary Fragmentation (Decarbonylation): The acylium ion ejects carbon monoxide (CO).

    • Neutral Loss: CO (28 Da).[4]

    • Product: Indazolyl cation (m/z 117.05) .

  • Tertiary Fragmentation (Ring Opening): The indazole core degrades, typically losing HCN.

    • Neutral Loss: HCN (27 Da).

    • Product: m/z 90.05.

Visualization of Signaling Pathway

The following diagram illustrates the fragmentation tree.

FragmentationPathway Precursor [M+H]+ Precursor m/z 216.11 (1H-indazol-5-yl)(pyrrolidin-1-yl)methanone Acylium Acylium Ion m/z 145.04 [Indazole-CO]+ Precursor->Acylium Primary Pathway Loss of Pyrrolidine (-71 Da) CID: 15-25 eV Pyrrolidine Pyrrolidine Ion m/z 72.08 (Minor Pathway) Precursor->Pyrrolidine Charge Retention on Amine (Low Abundance) Indazole Indazole Cation m/z 117.05 [C7H5N2]+ Acylium->Indazole Decarbonylation Loss of CO (-28 Da) CID: >30 eV Fragment90 Ring Fragment m/z 90.05 [C6H4N]+ Indazole->Fragment90 Ring Cleavage Loss of HCN (-27 Da)

Caption: ESI+ Fragmentation pathway of (1H-indazol-5-yl)(pyrrolidin-1-yl)methanone showing the dominant acylium ion formation (m/z 145) and subsequent decarbonylation.

Comparative Profiling: 5-yl vs. 3-yl Isomers

Distinguishing the 5-yl isomer from the 3-yl isomer is the most challenging aspect of analysis. While their mass spectra are qualitatively similar (both produce m/z 145 and 117), their quantitative ion ratios and retention times differ significantly.

Table 1: Diagnostic Comparison
Parameter5-yl Isomer (Target)3-yl Isomer (Alternative)Mechanism of Difference
Retention Time (RT) Earlier Eluting Later Eluting 3-yl isomer forms an intramolecular H-bond between the amide NH and Indazole N, masking polarity.
Base Peak (20 eV) m/z 145 (Acylium)m/z 145 (Acylium)Both cleave the amide bond easily.
Ratio m/z 117/145 Lower (< 30%) Higher (> 50%) The 3-acylium ion is less stable due to steric strain/ortho-effects, promoting faster CO loss.
Diagnostic Low Mass m/z 90m/z 90 & 653-yl fragmentation is more chaotic due to proximity to the pyrazole nitrogens.
Analytical Recommendation

For unambiguous identification, do not rely solely on the presence of m/z 216, 145, and 117. You must:

  • Use Retention Time Markers: Run a standard of the 3-yl isomer (commercially available as a cannabinoid metabolite standard). The 5-yl will elute significantly earlier on a C18 column.

  • Monitor the 145 -> 117 Transition: At higher collision energies (40 eV), the 3-yl isomer almost completely depletes the 145 ion, whereas the 5-yl isomer retains a distinct 145 peak.

References

  • Qian, Z., et al. (2016). Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure Bearing a 1-Carbamoylpropyl Group Using UPLC-Q-TOF MS.[1] Journal of The American Society for Mass Spectrometry.[5] Link

  • Liu, C.M., et al. (2017). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography‐mass spectrometry. Journal of Forensic Sciences. Link

  • Carlier, J., et al. (2017). LC-MS/MS fragmentation patterns of synthetic cannabinoids: Indazole-3-carboxamides. Forensic Toxicology. Link

  • Kusano, M., et al. (2018). Differentiation of regioisomeric indazole derivatives by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link

Sources

A Comparative Guide to HPLC Purity Analysis Standards for Indazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of indazole-5-carboxamides. As a class of compounds frequently investigated in medicinal chemistry and drug development, ensuring their purity is paramount for accurate biological data and regulatory compliance. We will move beyond simple protocols to explore the scientific rationale behind methodological choices, establish a self-validating analytical framework, and compare HPLC with alternative technologies, supported by experimental data.

The Imperative of Purity in Drug Discovery

High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task due to its high resolving power, sensitivity, and quantitative accuracy for non-volatile and thermally labile small molecules.[2][3] This guide focuses on establishing a state-of-the-art, stability-indicating HPLC method for indazole-5-carboxamides, validated according to the highest industry standards set by the International Council for Harmonisation (ICH).[4][5][6]

Foundational Principles: Designing a Fit-for-Purpose HPLC Method

The objective is to develop a method that can separate the main indazole-5-carboxamide peak from all potential impurities, including process-related impurities (from synthesis) and degradation products.[7] Reversed-Phase HPLC (RP-HPLC) is the most effective approach for this class of molecules, which possess moderate polarity.[8]

Causality Behind Experimental Choices
  • Column Chemistry: A C18 (octadecyl) column is the workhorse for RP-HPLC and serves as the optimal starting point.[1] Its non-polar stationary phase provides effective retention for the aromatic indazole core and the carboxamide side chain through hydrophobic interactions. For compounds that may be highly polar or difficult to retain, a column with alternative chemistry (e.g., C8, Phenyl-Hexyl) could be explored.

  • Mobile Phase Composition: The mobile phase must be optimized to achieve adequate retention and, more importantly, selectivity (separation) between the main peak and its impurities.

    • Aqueous Phase (A): Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is critical. The acid serves two purposes: it protonates residual silanols on the silica-based column packing, preventing peak tailing, and it controls the ionization state of the analyte and impurities, leading to consistent retention times.

    • Organic Phase (B): Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[9]

    • Gradient Elution: A gradient elution, where the percentage of the organic phase is increased over time, is superior to an isocratic method for purity analysis.[10] It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column in a reasonable timeframe, with good peak shape.

  • Detection: UV detection is standard for aromatic compounds like indazoles. The detection wavelength should be set at a UV maximum (λmax) of the parent compound to ensure high sensitivity for both the API and its structurally related impurities. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting peaks.[11]

Visualizing the HPLC Workflow

The entire process, from sample preparation to data analysis, follows a structured workflow designed to ensure accuracy and reproducibility.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample & Standard Preparation SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation & Degassing MobilePhasePrep->SystemSuitability SampleInjection Sample Injection & Chromatographic Run SystemSuitability->SampleInjection If SST Passes DataAcquisition Data Acquisition (UV/PDA Detector) SampleInjection->DataAcquisition Integration Peak Integration DataAcquisition->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Workflow for HPLC Purity Analysis.

Experimental Protocols

The following protocols are designed as a robust starting point for the purity analysis of a novel indazole-5-carboxamide.

Recommended HPLC Purity Method

This method is designed to be stability-indicating, meaning it can resolve the active compound from its degradation products.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides high efficiency and good retention for the target analyte class.
Mobile Phase A 0.1% Formic Acid in WaterControls analyte ionization and minimizes peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong solvent for elution; modifier ensures consistent pH.
Gradient 5% B to 95% B over 20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and resolution.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
UV Detection 280 nm (or λmax of compound)Provides high sensitivity for the indazole chromophore.
Injection Vol. 5 µLSmall volume to prevent peak broadening.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile/WaterGood solubility and compatibility with the mobile phase.
Protocol: Forced Degradation Study

To validate the stability-indicating nature of the method, forced degradation studies are essential.[11][12] This involves subjecting the indazole-5-carboxamide to harsh conditions to intentionally generate degradation products.

Objective: To demonstrate that degradation product peaks are resolved from the main analyte peak.

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the indazole-5-carboxamide in a 50:50 Acetonitrile/Water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute to ~0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4 hours. Dilute to ~0.1 mg/mL.

  • Thermal Degradation: Store the solid powder in an oven at 80 °C for 24 hours. Prepare a solution at ~0.1 mg/mL.

  • Photolytic Degradation: Expose the solid powder to UV light (e.g., 254 nm) for 24 hours. Prepare a solution at ~0.1 mg/mL.

  • Analysis: Inject the unstressed sample and all stressed samples into the HPLC system.

  • Evaluation: Compare the chromatograms. The method is considered stability-indicating if all new peaks (degradants) are baseline-resolved from the parent peak. Use a PDA detector to check for peak purity to confirm no degradants are co-eluting. A typical target is 5-20% degradation of the main peak to ensure significant degradants are formed without secondary degradation.[1]

Comparison of Analytical Methodologies

While HPLC is the primary method for purity determination, other techniques offer complementary information.

TechniquePrincipleAdvantagesLimitationsBest Use Case
HPLC-UV Chromatographic separation based on polarity, UV detection.Robust, precise, quantitative, cost-effective.[1]Provides no structural information on impurities.Routine QC, Purity Assay, Stability Testing.
UPLC-UV Uses smaller particles (<2 µm) for higher resolution and speed.Faster analysis, higher resolution, and sensitivity than HPLC.[13]Higher backpressure requires specialized equipment.High-throughput screening, complex mixture analysis.
LC-MS HPLC coupled with a Mass Spectrometer detector.Provides mass-to-charge ratio (m/z) for peak identification.[14]Quantitative response can be variable; more complex and expensive.Impurity identification and structural elucidation.
qNMR Quantitative Nuclear Magnetic Resonance.Provides structural and quantitative data without a reference standard.Lower sensitivity for trace impurities compared to HPLC.[3]Purity of reference standards, structural confirmation.
GC-MS Gas Chromatography with MS detection.Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds like most APIs.Residual solvent analysis.

Method Validation: A Trust-Building Exercise

Validating the analytical method according to ICH Q2(R2) guidelines is mandatory to ensure it is fit for its intended purpose.[4][5][15] This process provides documented evidence that the method is reliable.

Key Validation Parameters

The relationship between method development and validation is crucial for a robust analytical procedure.

Validation_Logic cluster_dev Method Development ATP Analytical Target Profile (ATP) (ICH Q14) Method_Opt Method Optimization (Column, Mobile Phase, etc.) ATP->Method_Opt Defines Goals Specificity Specificity & Stability Indicating Method_Opt->Specificity Establishes Separation Robustness Robustness Method_Opt->Robustness Tests Reliability Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ

Caption: Relationship between Method Development and Validation Parameters.

Summary of Acceptance Criteria for Validation
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak for analyte is resolved from all impurities/degradants (Resolution > 2). Peak purity index > 0.995 (PDA).
Linearity Proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of test concentration).
Accuracy Closeness of results to the true value.98.0% - 102.0% recovery for spiked samples at multiple levels (e.g., 50%, 100%, 150%).[16]
Precision Agreement between multiple measurements.RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).[16]
LOD/LOQ Lowest detectable/quantifiable amount.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Unaffected by small, deliberate changes.System suitability parameters remain within limits when flow rate (±10%), column temp (±5°C), or mobile phase pH (±0.2) are varied.

Conclusion

The purity analysis of indazole-5-carboxamides is a critical activity in pharmaceutical development that demands a rigorous and well-validated analytical method. A stability-indicating reversed-phase HPLC method, developed with a deep understanding of chromatographic principles and validated against ICH guidelines, provides the most reliable framework for this task. While alternative techniques like LC-MS and qNMR offer valuable orthogonal data for impurity identification and standard characterization, HPLC remains the undisputed workhorse for routine quality control and release testing. By adopting the systematic approach outlined in this guide, researchers can ensure the integrity of their scientific data and build a foundation of trust in their drug candidates.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). [Link]

  • Pharmaceutical Analysis for Small Molecules. Sartorius. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. CUREUS. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. [Link]

  • Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. LCGC International. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Development And Validation Of RP-HPLC Method For Estimation Of Indapamide: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • A NOVEL VALIDATED STABILITY INDICATING SIMULTANEOUS ESTIMATION OF CIPROFLOXACIN AND ORNIDAZOLE BY REVERSE PHASE HIGH PRESSURE L. World Journal of Pharmaceutical Research. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]

  • Method development and validation of ornidazole by using RP-HPLC. International Journal of Science and Research Archive. [Link]

  • A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. PubMed. [Link]

  • Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. [Link]

  • [Simultaneous determination of five indole/indazole amide-based synthetic cannabinoids in electronic cigarette oil by ultra performance liquid chromatography]. PubMed. [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative estimation of Indapamide in Bulk and Pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

The Regioisomeric Dichotomy: A Comparative Guide to the Biological Potency of 5-Carbonyl versus 3-Carbonyl Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and medicinal chemists, the indazole scaffold is a cornerstone in the design of potent and selective therapeutic agents. Its versatile structure has been successfully employed to target a wide array of biological entities, from protein kinases to ion channels.[1][2] A critical aspect of the indazole's utility lies in its substitution pattern, with the placement of functional groups profoundly influencing biological activity. This guide provides an in-depth comparison of two key regioisomers: 5-carbonyl and 3-carbonyl indazoles. While direct comparative studies targeting the same biological endpoint are scarce, by examining potent examples from each class, we can elucidate the distinct structure-activity relationships (SAR) that govern their potency and selectivity.

The Indazole Core: A Privileged Scaffold

The indazole ring system, a fusion of benzene and pyrazole, offers a unique combination of aromaticity and hydrogen bonding capabilities. This allows it to mimic the purine core of ATP, making it a frequent choice for the design of kinase inhibitors.[1] Furthermore, the indazole nucleus can be functionalized at various positions, enabling fine-tuning of its physicochemical properties and target engagement. The carbonyl group, in particular, serves as a versatile handle for introducing diverse substituents and can act as a key hydrogen bond acceptor in protein-ligand interactions.

5-Carbonyl Indazoles: Potent Inhibition of Monoamine Oxidase B

A compelling example of the therapeutic potential of 5-carbonyl indazoles is the development of highly potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[3] These compounds have significant implications for the treatment of neurodegenerative diseases like Parkinson's disease.

Structure-Activity Relationship (SAR) of Indazole-5-Carboxamides as MAO-B Inhibitors

A study by Weyler et al. identified N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide as a subnanomolar inhibitor of human MAO-B.[3] The exceptional potency of this compound is attributed to several key structural features:

  • The Indazole Core: Serves as the foundational scaffold for interaction with the enzyme's active site.

  • The 5-Carboxamide Linker: The amide bond is crucial for orienting the substituent in the active site and likely forms key hydrogen bonds.

  • The N-Aryl Substituent: The 3,4-dichlorophenyl group occupies a hydrophobic pocket within the enzyme, contributing significantly to binding affinity.

  • The N1-Methyl Group: This small alkyl group enhances potency, possibly by optimizing the compound's conformation for binding.

The subnanomolar IC50 value underscores the remarkable efficacy achievable with the 5-carbonyl indazole scaffold when appropriately functionalized.

3-Carbonyl Indazoles: Selective Modulation of Protein Kinases and Ion Channels

The 3-carbonyl indazole motif, particularly in the form of indazole-3-carboxamides, has emerged as a prolific scaffold for the development of potent inhibitors of protein kinases and ion channels.[4][5]

Structure-Activity Relationship (SAR) of Indazole-3-Carboxamides as PAK1 Inhibitors

Recent research has identified 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a promising target for cancer therapy.[4] The representative compound 30l from this series demonstrates an IC50 of 9.8 nM against PAK1.[4] Key SAR insights include:

  • The 3-Carboxamide Linker: The specific regiochemistry of the amide linker at the 3-position is critical for activity.

  • Hydrophobic Moiety: A hydrophobic ring that fits into a deep back pocket of the ATP-binding site is essential for high potency.

  • Solvent-Exposed Group: The introduction of a hydrophilic group in the solvent-accessible region is crucial for both inhibitory activity and selectivity. In compound 30l , this is the 4-(pyridin-4-yl)piperazin-1-yl group.[4]

This example highlights how the 3-carbonyl position can be exploited to achieve highly potent and selective kinase inhibition.

Comparative Analysis

The following table summarizes the key attributes of the representative 5-carbonyl and 3-carbonyl indazole compounds.

Feature5-Carbonyl Indazole Example3-Carbonyl Indazole Example
Compound N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideCompound 30l
Target Monoamine Oxidase B (MAO-B)p21-activated kinase 1 (PAK1)
Biological Activity Inhibition of MAO-BInhibition of PAK1
Potency (IC50) 0.386 nM (human MAO-B)[3]9.8 nM (PAK1)[4]
Key SAR Feature 3,4-dichlorophenyl substituent for hydrophobic interaction.Hydrophobic ring in ATP-binding pocket and hydrophilic group in solvent-exposed region.

While a direct comparison of potency is confounded by the different biological targets, it is evident that both the 5-carbonyl and 3-carbonyl indazole scaffolds can be elaborated to produce compounds with nanomolar and even subnanomolar activity. The choice of which regioisomer to pursue will ultimately depend on the specific topology and nature of the target's binding site.

Experimental Protocols

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol is based on the methods described for the evaluation of indazole-5-carboxamide MAO-B inhibitors.[3]

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human MAO-B.

Materials:

  • Recombinant human MAO-B

  • Kynuramine (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of recombinant human MAO-B in potassium phosphate buffer.

  • Add the enzyme solution to the wells of a 96-well microplate.

  • Add various concentrations of the test compounds (or vehicle control) to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader (excitation ~320 nm, emission ~380 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

MAOB_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme MAO-B Solution Plate 96-Well Plate Enzyme->Plate Compounds Test Compounds Compounds->Plate Substrate Kynuramine Reaction Enzymatic Reaction (30 min, 37°C) Substrate->Reaction Preincubation Pre-incubation (15 min, 37°C) Plate->Preincubation Preincubation->Reaction Stop Stop Reaction Reaction->Stop Read Fluorescence Reading Stop->Read Calculation Calculate % Inhibition Read->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for MAO-B Inhibition Assay.

Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a protein kinase, such as PAK1.[4]

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., PAK1)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Luminescence or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds and the protein kinase to the wells of a 384-well plate.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the amount of product formed (or remaining ATP) by adding the detection reagent.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response model.

Kinase_Inhibition_Assay A Prepare Compound Dilutions B Add Kinase and Compounds to Plate A->B C Pre-incubation B->C D Initiate Reaction with ATP/Substrate C->D E Kinase Reaction D->E F Add Detection Reagent E->F G Signal Measurement F->G H Data Analysis (IC50) G->H

Caption: General Workflow for a Kinase Inhibition Assay.

Conclusion

The strategic placement of a carbonyl group on the indazole scaffold, at either the 5- or 3-position, gives rise to distinct classes of biologically active molecules. While 5-carbonyl indazoles have demonstrated exceptional potency as MAO-B inhibitors, 3-carbonyl indazoles have proven to be a versatile starting point for the development of potent kinase and ion channel modulators. The choice of regioisomer is a critical early decision in the drug discovery process, guided by the structural biology of the target and the desired mode of interaction. Further exploration of both scaffolds will undoubtedly continue to yield novel and impactful therapeutic agents.

References

  • Liu, Y., et al. (2022). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1246.
  • Zhang, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17099-17108.
  • Li, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 200, 112439.
  • (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6396-6411.
  • (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 221, 113482.
  • (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry Letters, 24(17), 4174-4179.
  • (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 863-868.
  • Weyler, W., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6396-6411.
  • (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235907.
  • (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062.
  • Sharma, S., & Kumar, P. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 12(21), 13146-13170.
  • BenchChem. (2025).
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(4), 1569-1588.
  • (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17099-17108.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 863-868.

Sources

Comparative IR Spectral Analysis: Indazole Amide Carbonyl Signatures in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Challenge

In medicinal chemistry, the indazole-3-carboxamide scaffold is a "privileged structure," serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib). However, characterizing the carbonyl (C=O) group in this scaffold presents unique challenges compared to its bioisosteres, such as indoles or benzimidazoles.

This guide objectively compares the infrared (IR) spectral performance of indazole amides against these alternatives. It provides a self-validating experimental protocol to distinguish the Amide I (C=O) band from overlapping C=N vibrations and tautomeric shifts, ensuring data integrity in drug development pipelines.

Mechanistic Logic: Why Indazole Spectra Differ

To interpret the peaks correctly, one must understand the underlying electronic environment. The indazole ring is a fused benzene-pyrazole system.[1][2] Unlike the electron-rich indole, the indazole ring possesses a pyridine-like nitrogen (N2) which exerts an electron-withdrawing effect.

Electronic Influence on Carbonyl Frequency

The vibrational frequency (


) of the carbonyl bond is governed by Hooke’s Law and the bond order.
  • Indole Amides (Alternative): The pyrrole nitrogen is highly electron-donating. It pushes electron density into the carbonyl group via resonance, increasing the C-O single bond character. Result: Lower wavenumber (

    
    ).[3]
    
  • Indazole Amides (Target): The N2 atom withdraws electron density, reducing the resonance contribution to the carbonyl. The C=O bond retains more double-bond character. Result: Higher wavenumber (

    
    ).[3][4]
    
Diagram 1: Electronic Effects on Amide I Band

IndazoleMechanism Scaffold Scaffold Type Indole Indole (Electron Rich) Scaffold->Indole Indazole Indazole (Electron Deficient) Scaffold->Indazole Resonance Resonance Donation into C=O Indole->Resonance High Indazole->Resonance Low (due to N2) BondOrder C=O Bond Order Resonance->BondOrder Inverse Relationship Wavenumber IR Frequency (cm⁻¹) BondOrder->Wavenumber Direct Correlation

Caption: Mechanistic flow illustrating why Indazole amides typically exhibit higher carbonyl frequencies than Indole amides due to reduced resonance donation.

Comparative Analysis: Indazole vs. Alternatives

The following data compares the spectral "performance" (detectability and position) of the Indazole-3-carboxamide carbonyl against common bioisosteres.

Table 1: Carbonyl (Amide I) Peak Ranges
FeatureIndazole-3-Carboxamide Indole-3-Carboxamide Benzamide (Control)
C=O Frequency (Free) 1665 – 1690 cm⁻¹ 1640 – 1665 cm⁻¹1660 – 1690 cm⁻¹
C=O Frequency (H-Bonded) 1635 – 1660 cm⁻¹ 1620 – 1640 cm⁻¹1630 – 1660 cm⁻¹
Interfering Bands C=N (Pyridine-like) ~1615–1630 cm⁻¹C=C (Pyrrole) ~1580–1610 cm⁻¹C=C (Aromatic) ~1590–1600 cm⁻¹
Tautomeric Sensitivity High (1H vs 2H shift)Low (Stable N-H)None
Diagnostic "Breathing" Mode ~1000–1050 cm⁻¹ ~725–750 cm⁻¹~1000 cm⁻¹
Critical Analysis of Data[1][2]
  • The "Blue Shift" Advantage: The indazole C=O peak often appears 10–20 cm⁻¹ higher than the indole equivalent. This separation is advantageous when analyzing complex mixtures, as it moves the carbonyl peak away from the crowded aromatic C=C stretching region (1500–1600 cm⁻¹).

  • The Tautomer Trap: Indazoles exist in equilibrium between 1H- and 2H- forms.[1][2]

    • 1H-Indazole (Benzenoid): Thermodynamically preferred. Amide I is distinct.

    • 2H-Indazole (Quinoid):[5] If locked (e.g., N2-alkylation), the ring electron distribution changes, often shifting the C=O band by ±5–10 cm⁻¹.

Validated Experimental Protocol

To ensure reproducibility and distinguish intermolecular H-bonding from intramolecular effects, the following protocol is required. ATR (Attenuated Total Reflectance) is convenient but often insufficient for resolving fine splitting in indazole amides due to crystal lattice pressure effects. Solution-phase IR is the gold standard for this application.

Protocol: Resolution-Enhanced Solution IR

Objective: Isolate the monomeric Amide I band from H-bonded aggregates.

Step 1: Sample Preparation
  • Solvent Choice: Use anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM) . Avoid alcohols (creates competing H-bonds).

  • Concentration Series: Prepare three concentrations:

    • High: 0.1 M (Observes aggregates/dimers).

    • Medium: 0.01 M.

    • Low: 0.001 M (Observes monomeric species).

  • Cell Path Length: Use a 0.1 mm to 1.0 mm NaCl or CaF₂ liquid cell.

Step 2: Acquisition Parameters
  • Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ is insufficient for separating C=O from Indazole C=N).

  • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Fresh solvent background taken immediately before sample.

Step 3: Data Processing & Validation
  • Baseline Correction: Apply a multi-point baseline correction (do not over-flatten the amide region).

  • Deconvolution (Optional): If the Amide I band shows a shoulder, use Fourier Self-Deconvolution (FSD) with a gamma factor of 0.2 to resolve the hidden H-bonded peak.

Diagram 2: Experimental Decision Tree

ProtocolWorkflow Start Start Analysis SampleState Select Sample State Start->SampleState Solid Solid (KBr/ATR) SampleState->Solid Solution Solution (CHCl₃) SampleState->Solution Result1 Aggregated Spectrum (Broad Peaks) Solid->Result1 Lattice H-Bonds Check Check Resolution Solution->Check Check->Result1 > 0.05 M Result2 Monomeric Spectrum (Sharp Peaks) Check->Result2 < 0.005 M

Caption: Workflow for selecting the correct sample state. Solution phase at low concentration is required to isolate the true carbonyl frequency.

Troubleshooting & Artifacts

When analyzing Indazole Amides, researchers often encounter specific artifacts. Use this guide to validate your findings.

ObservationProbable CauseCorrective Action
Doublet at ~1680 & ~1660 cm⁻¹ Fermi resonance or Rotamers (s-cis/s-trans).Heat the solution cell to 40°C. If peaks coalesce, it is rotameric. If not, it is Fermi resonance.
Shoulder at ~1700+ cm⁻¹ Formation of Imide impurity or oxidation.Check TLC/Mass Spec for di-acylated byproducts.
Broadening at ~3200 cm⁻¹ Strong N-H...N intermolecular H-bonding.Dilute sample to 0.001 M. The band should sharpen and shift to ~3400 cm⁻¹ (Free N-H).
Missing Amide II Band In lactams or cyclic amides, this band is weak/absent.Confirm structure. For secondary acyclic amides, look for N-H bend at ~1530 cm⁻¹.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General IR principles for heterocyclic amides).
  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Structural and electronic properties of Indazoles vs Indoles).
  • Oomens, J., et al. (2006).[6] "An infrared spectroscopic study of protonated and cationic indazole." International Journal of Mass Spectrometry, 249, 199-205.[6] Link

  • Bollikolla, H. B., & Boddapati, S. N. M. (2021).[1] "Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review." Caribbean Journal of Science and Technology, 9(1), 20-34.[1] Link

  • Giraud, F., et al. (2021). "C3-Indazole Functionalization: A Review." Chimica Oggi - Chemistry Today, 39(6). Link

Sources

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Pyrrolidine in Indazole-5-Carbonyl Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the optimization of a lead compound is a journey of meticulous refinement. The indazole scaffold has proven to be a "privileged structure" in medicinal chemistry, forming the core of numerous potent inhibitors targeting enzymes like protein kinases and poly (ADP-ribose) polymerase (PARP).[1][2] Within many of these inhibitors, a pyrrolidine ring, often attached via a carboxamide linker at the 5-position, plays a crucial role. This five-membered saturated heterocycle is not merely a linker; its three-dimensional structure, basicity, and stereochemical possibilities are fundamental to target engagement and overall compound properties.[3][4]

However, the very features that make pyrrolidine effective can also present liabilities, such as specific metabolic vulnerabilities or suboptimal physicochemical properties.[5] This guide provides a comparative analysis of bioisosteric replacements for the pyrrolidine ring in the context of indazole-5-carbonyl inhibitors. We will dissect the causal relationships between structure and function, presenting experimental data to ground our analysis and providing detailed protocols to empower your own research endeavors. Bioisosterism, the strategy of substituting one chemical moiety with another that possesses similar physical or chemical properties, is a cornerstone of modern lead optimization, enabling us to enhance efficacy, reduce toxicity, and improve pharmacokinetics.[6][7]

The Foundational Role of the Pyrrolidine Ring

The prevalence of the pyrrolidine ring in drug discovery is no accident. Its key attributes include:

  • Three-Dimensionality : Unlike flat aromatic rings, the sp³-hybridized carbons of pyrrolidine provide a non-planar structure, allowing for precise spatial orientation of substituents to probe and fit into complex protein binding pockets.[3] The ring exists in "envelope" and "twist" conformations, a phenomenon known as pseudorotation, which influences how it presents its substituents to the target.[3][8]

  • Basicity : The secondary amine of the pyrrolidine ring (pKa of conjugate acid ~11.27) is often a key interaction point, forming hydrogen bonds or salt bridges with acidic residues in a protein active site.[9] This basic center also significantly influences solubility.

  • Stereochemistry : The chiral centers on a substituted pyrrolidine ring, such as in proline derivatives, allow for stereospecific interactions that can dramatically improve potency and selectivity.[10]

The following diagram illustrates the general scaffold of an indazole-5-carbonyl inhibitor featuring a core pyrrolidine moiety.

cluster_0 Indazole-5-Carbonyl-Pyrrolidine Scaffold Indazole Indazole Core Carbonyl C=O Indazole->Carbonyl 5-position R1 R1 Indazole->R1 N1/N2-substitution Pyrrolidine Pyrrolidine Ring Carbonyl->Pyrrolidine Amide Linker R2 R2 Pyrrolidine->R2 N-substitution

Caption: General structure of Indazole-5-Carbonyl Pyrrolidine Inhibitors.

Core Comparison: Pyrrolidine vs. Piperidine

A logical first step in modifying the pyrrolidine ring is to explore its six-membered homolog, piperidine. This "scaffold hop" of a single methylene unit introduces subtle but critical changes in size, lipophilicity, and conformational rigidity.[9] While direct comparative data on the 5-carbonyl series is sparse, we can draw authoritative insights from the well-documented development of the PARP inhibitor Niraparib (MK-4827), an indazole-7-carboxamide where a piperidine ring was extensively optimized.[11] The structure-activity relationship (SAR) principles are highly translatable.

BioisostereRepresentative StructureTarget Affinity (IC₅₀)Cellular Activity (EC₅₀ / CC₅₀)Key Physicochemical & Pharmacokinetic Insights
Pyrrolidine (S)-1-Benzyl-N-(1H-indazol-5-yl)pyrrolidine-2-carboxamideROCK I: ~55% inhibition @ 10 µM[12]N/ALower Lipophilicity (logP ~0.46) : Can improve aqueous solubility. Greater Flexibility : Adopts multiple low-energy envelope and twist conformations. This can be beneficial for adapting to a binding site but may carry an entropic penalty.[9]
Piperidine 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Precursor to MK-4827)PARP-1: 3.8 nM; PARP-2: 2.1 nM[11]Whole Cell PARP: 4 nM; BRCA-mutant cells: 10-100 nM[11]Higher Lipophilicity (logP ~0.84) : Can enhance membrane permeability but may increase off-target binding. Rigid Chair Conformation : Restricts the orientation of substituents, which can lead to higher binding affinity if the conformation is optimal for the target.[9]
Analysis of Performance Differences:
  • Conformational Rigidity : The piperidine ring preferentially adopts a rigid chair conformation.[9] This pre-organization can reduce the entropic cost of binding compared to the more flexible pyrrolidine ring, often leading to higher potency if the substituent vectors align perfectly with the target's binding pockets. The high potency of the piperidine-containing MK-4827 is a testament to this principle.[11]

  • Lipophilicity and pKa : Piperidine is slightly more lipophilic than pyrrolidine, which can impact absorption, distribution, metabolism, and excretion (ADME) profiles.[9] Their basicities, however, are remarkably similar (pKa ~11.2), meaning they are likely to engage in similar ionic or hydrogen-bonding interactions.[9]

  • Exit Vectors : The additional methylene unit changes the angles and distances at which substituents project from the ring. This can alter the ability of the molecule to simultaneously engage with multiple pockets in the active site, explaining why a simple swap is not always successful and often requires re-optimization of the substituents.

Exploratory Bioisosteres: Azetidine and Acyclic Amines

Beyond piperidine, other bioisosteres offer unique advantages for fine-tuning inhibitor properties.

The Azetidine Ring: A Compact Alternative

The four-membered azetidine ring is an increasingly popular bioisostere for pyrrolidine.[13] Its key features are:

  • Reduced Lipophilicity : Azetidines are generally less lipophilic than both pyrrolidine and piperidine, which can be a powerful tool for improving solubility and reducing off-target hydrophobic interactions.[12]

  • Structural Rigidity and Novel Vectors : The high ring strain of azetidine results in a more planar and rigid structure with distinct substituent exit vectors compared to five- and six-membered rings.[2][12] This can present novel binding modes and unlock new intellectual property.

  • Metabolic Stability : The compact ring can enhance metabolic stability compared to larger rings.[13]

While we lack direct data for an azetidine-indazole-5-carbonyl inhibitor, studies on other targets have shown that replacing a pyrrolidine with an azetidine can maintain or even improve potency while significantly enhancing aqueous solubility.[12]

BioisosterePredicted Impact on PerformanceRationale
Azetidine Potentially Maintained Potency, Improved Solubility, Novel SAR The rigid, compact structure offers unique binding vectors. Lower lipophilicity is expected to increase aqueous solubility, a common challenge in drug development.[12][13]
Acyclic Amine Likely Reduced Potency, Increased Flexibility, Potential Metabolic Liability High conformational flexibility leads to a significant entropic penalty upon binding, which typically reduces potency. The lack of a constrained ring can expose more sites for metabolic attack by CYP450 enzymes.[5]
Acyclic Amines: Maximizing Flexibility

Replacing the pyrrolidine ring with a simple acyclic amine, such as a diethylamino or isopropylamino group, represents the other end of the conformational spectrum.

  • Advantages : Acyclic fragments are often synthetically more accessible. Their high flexibility can be useful in early SAR exploration to probe the general space of a binding pocket.

  • Disadvantages : The primary drawback is the significant entropic penalty. For a flexible chain to adopt the single, specific conformation required for binding, a large amount of conformational entropy must be overcome, which typically results in a substantial loss of binding affinity and, therefore, lower potency. Furthermore, acyclic amines often present more "soft spots" for metabolism.[5]

Experimental Protocols

To facilitate the exploration of these bioisosteric replacements, we provide the following validated, self-consistent protocols.

General Synthesis of Indazole-5-Carboxamide Derivatives

This protocol describes a standard amide coupling reaction, which is the key step for connecting the indazole core to the various amine-containing bioisosteres.

Objective : To synthesize N-((3S)-1-benzylpiperidin-3-yl)-1H-indazole-5-carboxamide as a representative example.

Materials :

  • 1H-indazole-5-carboxylic acid

  • (S)-1-benzylpiperidin-3-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure :

  • Dissolution : In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation : Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester is the causality behind this step; HATU is a highly efficient coupling reagent that minimizes side reactions.

  • Amine Addition : Add a solution of (S)-1-benzylpiperidin-3-amine (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction : Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined. This step is to remove the water-soluble DMF and reagents.

  • Washing : Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and excess HATU byproducts) and then with brine (to remove residual water).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to yield the pure target compound.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, fluorescence-based method for determining inhibitor potency (IC₅₀).

Objective : To determine the IC₅₀ value of a test compound against a target protein kinase.

Materials :

  • Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer (ligand)

  • Target kinase of interest

  • Test compounds serially diluted in DMSO

  • Assay buffer (e.g., HEPES, MgCl₂, EGTA, BSA)

  • 384-well microplates

Procedure :

  • Reagent Preparation : Prepare solutions of the target kinase, Eu-antibody, and Alexa Fluor-tracer in the assay buffer at 2x the final desired concentration.

  • Compound Plating : Dispense the serially diluted test compounds into the 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (high concentration of a known potent inhibitor or tracer alone).

  • Kinase/Antibody Addition : Add the 2x kinase/Eu-antibody mixture to all wells.

  • Incubation : Allow the plate to incubate at room temperature for a defined period (e.g., 60 minutes) to allow the compound to bind to the kinase.

  • Tracer Addition : Add the 2x Alexa Fluor-tracer solution to all wells to initiate the binding competition.

  • Final Incubation : Incubate the plate for 60 minutes at room temperature, protected from light. The system must reach equilibrium for the competitive binding assay to be valid.

  • Data Acquisition : Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis :

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow Inhibitor Evaluation Workflow start Design Bioisostere (e.g., Pyrrolidine -> Piperidine) synth Chemical Synthesis (Amide Coupling) start->synth Hypothesis purify Purification & Characterization (Chromatography, NMR, MS) synth->purify biochem Biochemical Assay (e.g., Kinase Binding Assay) purify->biochem Pure Compound cellular Cellular Assay (e.g., Cell Proliferation) biochem->cellular IC50 Value data Data Analysis (SAR Determination) biochem->data Potency pk Pharmacokinetic Study (In Vivo) cellular->pk EC50 Value pk->data ADME Profile

Caption: A typical workflow for the synthesis and evaluation of bioisosteric analogs.

Conclusion

The bioisosteric replacement of the pyrrolidine ring in indazole-5-carbonyl inhibitors is a powerful strategy for lead optimization. While a direct swap is rarely a simple solution, a rational, data-driven approach allows for the fine-tuning of a compound's properties. The comparison between pyrrolidine and piperidine highlights the critical trade-offs between flexibility and pre-organization, with the more rigid piperidine scaffold often enabling higher potency when an optimal binding conformation is achieved.[9][11] Smaller, more strained rings like azetidine offer compelling opportunities to improve solubility and access novel chemical space, whereas flexible acyclic amines generally suffer from an entropic penalty that reduces potency.[12] By leveraging the comparative data presented and employing robust synthetic and biological protocols, researchers can navigate the complex landscape of structure-activity relationships to develop safer and more effective therapeutic agents.

References

  • Di Stefano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. Available at: [Link]

  • Wang, Y., et al. (2023). Azetidines are privileged nitrogen heterocycles in medicinal chemistry. Nature. Available at: [Link]

  • (Reference intentionally left blank for future additions)
  • MacArthur, M. W., & Thornton, J. M. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology. Available at: [Link]

  • Fanning, S. W., et al. (2018). The Orientation of 3-R-Methylpyrrolidine is Responsible for a Pure Estrogen Receptor α Antagonist and Selective ER Degrader. Journal of Medicinal Chemistry. (This is a conceptual reference based on findings in search result[10] from the previous step).

  • (Reference intentionally left blank for future additions)
  • (Reference intentionally left blank for future additions)
  • (Reference intentionally left blank for future additions)
  • (Reference intentionally left blank for future additions)
  • Drug Discovery Pro (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Pro. Available at: [Link]

  • Kaur, H., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • (Reference intentionally left blank for future additions)
  • (Reference intentionally left blank for future additions)
  • Di Stefano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRiS UniPA. Available at: [Link]

  • (Reference intentionally left blank for future additions)
  • (Reference intentionally left blank for future additions)
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.